6-Nitro-2-benzothiazolesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94641-10-8 |
|---|---|
Molecular Formula |
C7H5N3O4S2 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
6-nitro-1,3-benzothiazole-2-sulfonamide |
InChI |
InChI=1S/C7H5N3O4S2/c8-16(13,14)7-9-5-2-1-4(10(11)12)3-6(5)15-7/h1-3H,(H2,8,13,14) |
InChI Key |
VDPWQQORTOWPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 6-Nitro-2-benzothiazolesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-Nitro-2-benzothiazolesulfonamide. This document is intended for an audience with a background in organic chemistry and drug discovery.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzothiazole scaffold is considered a "privileged" structure, appearing in numerous compounds with demonstrated anticancer, antimicrobial, and other therapeutic properties. The incorporation of a sulfonamide group, a well-established pharmacophore in various drugs, into the benzothiazole nucleus is a promising strategy for the development of novel therapeutic agents. Furthermore, the presence of a nitro group can modulate the electronic properties and biological activity of the molecule. This guide focuses on the synthesis and characterization of a specific derivative, this compound, providing detailed experimental protocols and data analysis.
Synthesis of this compound
The synthesis of this compound is conceptualized through a two-step process, commencing with the synthesis of the precursor 2-amino-6-nitrobenzothiazole, followed by the introduction of the sulfonamide functionality.
Synthesis of 2-amino-6-nitrobenzothiazole
The initial step involves the nitration of 2-aminobenzothiazole. A common and effective method is the use of a nitrating mixture of nitric acid and sulfuric acid.[1]
Experimental Protocol:
-
Dissolve 2-aminobenzothiazole (0.157 mol) in sulfuric acid (36 ml) while maintaining the temperature below 5°C with vigorous stirring.[1]
-
Add nitric acid (19 ml) dropwise to the solution, ensuring the temperature does not exceed 20°C.[1]
-
Stir the reaction mixture for 4-5 hours.[1]
-
Pour the mixture onto ice with continuous stirring.
-
Neutralize the solution with aqueous ammonia until the product precipitates as a slightly orange solid.[1]
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[1]
Synthesis of this compound
The final step is the conversion of the 2-amino group to a sulfonamide. This can be achieved by reacting 2-amino-6-nitrobenzothiazole with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine. This type of reaction is a standard method for the synthesis of sulfonamides from amines.
Experimental Protocol:
-
Dissolve 2-amino-6-nitrobenzothiazole in pyridine.
-
Cool the solution in an ice bath.
-
Add benzenesulfonyl chloride dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and then with a dilute acid solution to remove any remaining pyridine.
-
Wash again with water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
Synthesis Workflow Diagram:
Characterization of this compound
The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques. The expected data based on the analysis of related compounds are summarized below.
Spectroscopic Data
| Technique | Expected Observations | Reference Information |
| ¹H NMR | Aromatic protons of the benzothiazole and benzene rings would appear in the range of 7.0-9.0 ppm. The -NH proton of the sulfonamide would likely appear as a broad singlet at a downfield chemical shift. The exact chemical shifts and coupling constants would depend on the substitution pattern. | The ¹H NMR spectrum of a related compound, 6-nitro-1,3-benzothiazole-2-carbonitrile, shows aromatic protons in the downfield region.[2] |
| ¹³C NMR | Aromatic carbons would resonate in the range of 110-160 ppm. The carbon of the C-NO₂ group would be deshielded. | The ¹³C NMR spectrum of 2-amino-6-nitrobenzothiazole shows aromatic carbons in the expected regions.[3] |
| IR Spectroscopy | - N-H stretching of the sulfonamide group (~3300-3200 cm⁻¹).- Asymmetric and symmetric stretching of the NO₂ group (~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹, respectively).[4][5]- S=O stretching of the sulfonamide group (~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹).- C=N stretching of the thiazole ring (~1600 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.[6] | Characteristic IR absorptions for nitro groups and aromatic systems are well-documented.[4][5][6][7] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound would be observed. Fragmentation patterns would likely involve the loss of SO₂, NO₂, and cleavage of the sulfonamide bond. | Mass spectrometry of related nitro-thiazole compounds shows characteristic fragmentation patterns.[8][9] |
Physicochemical Properties
| Property | Predicted Value/Observation |
| Molecular Formula | C₁₃H₈N₄O₄S₂ |
| Molecular Weight | 348.36 g/mol |
| Appearance | Likely a yellow or orange crystalline solid.[10] |
| Melting Point | Expected to be a high-melting solid, characteristic of aromatic nitro compounds and sulfonamides. |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents and water. |
Potential Biological Activity and Signaling Pathways
Benzothiazole sulfonamides have been reported to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most prominent.[11][12][13][14][15][16]
Anticancer Activity
Several studies have reported the anticancer properties of benzothiazole derivatives, including those with sulfonamide moieties.[11][13][15] The mechanism of action for many anticancer benzothiazoles is not fully elucidated but is thought to involve interactions with key cellular targets like kinases or tubulin.
Antimicrobial Activity
Sulfonamide-containing compounds are well-known for their antibacterial activity, which primarily stems from their ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of dihydrofolic acid, a precursor for DNA synthesis, ultimately leading to bacteriostasis.[16] It is plausible that this compound could exert its antimicrobial effects through a similar mechanism.
Proposed Antimicrobial Mechanism of Action:
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies in organic mass spectrometry. Part 24dagger electron ionization mass spectra of some aryl(2-nitrobenzo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. flore.unifi.it [flore.unifi.it]
- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Nitro-2-benzothiazolesulfonamide: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and plausible biological activities of 6-Nitro-2-benzothiazolesulfonamide. As a compound at the intersection of the well-established bioactivity of the benzothiazole core and the therapeutic importance of sulfonamides, this molecule holds significant interest for further investigation in medicinal chemistry and drug discovery. This document synthesizes available data on structurally related compounds to build a predictive profile for the title compound.
Core Chemical Properties
| Property | Inferred Value/Characteristic | Basis for Inference |
| Molecular Formula | C7H5N3O4S2 | Based on the core structure of benzothiazole with a nitro group (NO2) and a sulfonamide group (SO2NH2). |
| Molecular Weight | Approximately 275.26 g/mol | Calculated from the inferred molecular formula. |
| Melting Point (°C) | Expected to be high (>200 °C) | 6-Nitrobenzothiazole has a melting point of 175-178 °C and 2-Amino-6-nitrobenzothiazole has a melting point of 247-249 °C. The presence of the sulfonamide group, capable of strong hydrogen bonding, would likely increase the melting point.[1] |
| Appearance | Likely a yellow or orange crystalline solid | 2-Amino-6-nitrobenzothiazole is described as orange crystals or a yellow powder.[2] |
| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | Typical for nitroaromatic compounds and sulfonamides. |
| Acidity (pKa) | The sulfonamide proton is expected to be acidic. | The sulfonamide group is known to be acidic, and this acidity is crucial for its interaction with metalloenzymes. |
Experimental Protocols: A Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the formation of the benzothiazole ring, introduction of the sulfonamide group, and subsequent nitration.
Step 1: Synthesis of 2-Mercaptobenzothiazole
This is a common starting material and can be synthesized from aniline, carbon disulfide, and sulfur.
-
Reaction: Aniline is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate, which is then oxidatively cyclized to 2-mercaptobenzothiazole.
Step 2: Conversion to 2-Chlorobenzothiazole
-
Reaction: 2-Mercaptobenzothiazole is chlorinated, typically using a reagent like sulfuryl chloride (SO2Cl2) or chlorine gas.
Step 3: Synthesis of Benzothiazole-2-sulfonamide
-
Reaction: 2-Chlorobenzothiazole is reacted with ammonia or a protected form of ammonia, followed by oxidation of the sulfur to the sulfonamide. A more direct route involves the reaction of 2-chlorobenzothiazole with a sulfonamide source.
Step 4: Nitration of Benzothiazole-2-sulfonamide
-
Reaction: The final step is the nitration of the benzothiazole-2-sulfonamide. The benzothiazole ring is susceptible to electrophilic substitution, and the directing effects of the existing substituents will influence the position of nitration. The sulfonamide group at the 2-position is electron-withdrawing, which would direct nitration to the 6-position.
-
Reagents: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to achieve selective mononitration at the 6-position. Methods for the nitration of 2-substituted benzothiazoles have been described, providing a basis for this proposed step.[3]
Purification and Characterization:
-
Purification: The final product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the aromatic substitution pattern and the presence of the sulfonamide protons.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro (NO2) and sulfonamide (SO2NH2) functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.
-
Potential Biological Activities and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The sulfonamide moiety is a well-known pharmacophore, most notably found in carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition:
A significant body of research exists on benzothiazole-6-sulfonamides as potent inhibitors of carbonic anhydrases (CAs).[6] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. It is highly probable that this compound would also act as a carbonic anhydrase inhibitor. The sulfonamide group would be expected to coordinate to the zinc ion in the active site of the enzyme, while the 6-nitro-benzothiazole moiety would interact with the surrounding amino acid residues, influencing the potency and isoform selectivity of inhibition.
Anticancer and Antimicrobial Potential:
The 6-nitro substitution on the benzothiazole ring could also confer or enhance other biological activities. Nitroaromatic compounds are known to have antimicrobial and anticancer properties, often through mechanisms involving bioreduction to reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.
Visualizations
Caption: Proposed synthetic route for this compound.
Caption: Mechanism of carbonic anhydrase inhibition.
References
- 1. 6-Nitrobenzothiazole 99 2942-06-5 [sigmaaldrich.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. The nitration and bromination of 2-(pentafluorosulfanyl)-1,3-benzothiazole and 2-(trifluoromethyl)-1,3-benzothiazole | Semantic Scholar [semanticscholar.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Nitro-2-benzothiazolesulfonamide: A Technical Review for Drug Development Professionals
An In-depth Guide to Synthesis, Biological Activity, and Associated Signaling Pathways
This technical guide provides a comprehensive overview of 6-Nitro-2-benzothiazolesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, quantitative biological data, and its role in relevant signaling pathways.
Core Compound Profile
Chemical Structure:
IUPAC Name: 6-nitro-1,3-benzothiazole-2-sulfonamide
Molecular Formula: C₇H₅N₃O₄S₂
Molecular Weight: 275.26 g/mol
Key Biological Activities: Carbonic Anhydrase Inhibitor, Antimicrobial Agent
Quantitative Biological Data
The biological activity of this compound and its close structural analogs has been evaluated in various studies. The following tables summarize the key quantitative data available in the literature, focusing on its inhibitory action against carbonic anhydrase isoforms and its antimicrobial efficacy.
Carbonic Anhydrase Inhibition
Benzothiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes. The inhibition constants (Ki) against various human (h) CA isoforms are presented below. Lower Ki values indicate higher inhibitory potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [Cite: Not available in search results] |
| Ethoxzolamide (Standard) | 78 | 8.1 | 4.5 | 0.8 | [Cite: Not available in search results] |
| 2-Amino-benzothiazole-6-sulfonamide | 108 | 7.5 | 3.2 | 0.54 | [Cite: Not available in search results] |
| 2-Ethylamino-benzothiazole-6-sulfonamide | 98.6 | 6.9 | 2.8 | 0.61 | [Cite: Not available in search results] |
| 2-(3-Chlorobenzylamino)-benzothiazole-6-sulfonamide | 8.2 | 1.1 | 0.45 | 0.12 | [Cite: Not available in search results] |
Antimicrobial Activity
Derivatives of 6-nitrobenzothiazole have demonstrated activity against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency.
| Compound Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | 62.5 | 125 | >250 | 125 | [Cite: Not available in search results] |
| N-(6-nitro-1,3-benzothiazol-2-yl)-4-chlorobenzamide | 31.25 | 62.5 | 125 | 62.5 | [Cite: Not available in search results] |
| N-(6-nitro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | 125 | 250 | >250 | 250 | [Cite: Not available in search results] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the assay used to determine its carbonic anhydrase inhibitory activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process, beginning with the synthesis of the precursor, 2-amino-6-nitrobenzothiazole.
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole [Cite: 10]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve p-nitroaniline in glacial acetic acid.
-
Thiocyanation: Add a solution of potassium thiocyanate in glacial acetic acid to the flask while maintaining the temperature below 10°C.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Cyclization: After the addition is complete, continue stirring for 2-3 hours at room temperature to allow for the cyclization to form 2-amino-6-nitrobenzothiazole.
-
Isolation: Pour the reaction mixture into ice water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to yield pure 2-amino-6-nitrobenzothiazole.
Step 2: Diazotization and Sandmeyer-type Reaction
-
Diazotization: Dissolve the 2-amino-6-nitrobenzothiazole in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and bubble in chlorine gas to form sulfuryl chloride. Add a catalytic amount of cupric chloride.
-
Reaction: Slowly add the cold diazonium salt solution to the sulfuryl chloride solution while maintaining the temperature below 10°C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to hydrolyze the intermediate and form 6-nitro-2-benzothiazolesulfonyl chloride.
-
Isolation: Pour the reaction mixture into ice water. The precipitated 6-nitro-2-benzothiazolesulfonyl chloride is collected by filtration and washed with cold water.
Step 3: Amination to form this compound
-
Reaction: Suspend the 6-nitro-2-benzothiazolesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.
-
Ammonolysis: Bubble ammonia gas through the suspension or add a concentrated solution of ammonium hydroxide dropwise while maintaining a low temperature.
-
Work-up: After the reaction is complete, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The residue is then triturated with water, and the solid product is collected by filtration.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method [Cite: 11]
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
-
Instrumentation: An Applied Photophysics stopped-flow instrument is utilized for this assay.
-
Reagents and Buffers:
-
Buffer: 20 mM HEPES or TRIS buffer, pH 7.4-7.5.
-
Indicator: 0.2 mM Phenol Red. The absorbance is monitored at its maximum, 557 nm.
-
Ionic Strength Adjuster: 20 mM Sodium sulfate.
-
Substrate: CO₂-saturated water. Concentrations typically range from 1.7 to 17 mM.
-
Enzyme: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Inhibitor: Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Procedure:
-
The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer solution in the stopped-flow instrument.
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are followed by monitoring the change in absorbance of the phenol red indicator for a period of 10-100 seconds.
-
The uncatalyzed rate of CO₂ hydration is determined in the absence of the enzyme and subtracted from the catalyzed rates.
-
-
Data Analysis:
-
The initial velocities are determined from at least six traces of the initial 5-10% of the reaction.
-
The inhibition constants (Ki) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound as a carbonic anhydrase inhibitor are linked to its modulation of key signaling pathways, particularly in the context of cancer.
Hypoxia-Inducible Factor (HIF-1α) and Carbonic Anhydrase IX (CA IX) Signaling
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α then translocates to the nucleus and induces the expression of several genes, including Carbonic Anhydrase IX (CA IX). [Cite: 2, 8] CA IX is a transmembrane enzyme that plays a crucial role in maintaining the pH balance of tumor cells, allowing them to survive and proliferate in an acidic microenvironment. By inhibiting CA IX, this compound can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.
Caption: HIF-1α and CA IX Signaling Pathway in Hypoxic Tumor Cells.
Wnt/β-catenin Signaling Pathway and Carbonic Anhydrase
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is often dysregulated in cancer. Emerging evidence suggests a link between carbonic anhydrase activity and this pathway. Inhibition of carbonic anhydrases has been shown to suppress β-catenin signaling. [Cite: 1] This could occur through various mechanisms, including alterations in intracellular pH which may affect the stability of the β-catenin destruction complex (composed of APC, Axin, GSK-3β, and CK1α). By inhibiting carbonic anhydrase, this compound may lead to the degradation of β-catenin, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes that promote cell proliferation and survival.
Caption: Wnt/β-catenin Signaling Pathway and Potential Modulation by Carbonic Anhydrase Inhibition.
Conclusion
This compound and its analogs represent a promising class of compounds with potent biological activities, particularly as inhibitors of carbonic anhydrases. Their potential to modulate key signaling pathways implicated in cancer, such as HIF-1α and Wnt/β-catenin, makes them attractive candidates for further drug development efforts. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers in this field. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
discovery of novel benzothiazole sulfonamide derivatives
An In-depth Technical Guide on the Discovery of Novel Benzothiazole Sulfonamide Derivatives
Introduction
The strategic amalgamation of distinct pharmacophores into a single molecular entity is a well-established paradigm in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy or unique mechanisms of action. Benzothiazole, a bicyclic heterocyclic compound, and sulfonamide, a prominent functional group, are two such pharmacophores that have independently garnered significant attention due to their wide spectrum of biological activities.[1][2] Benzothiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3] Similarly, the sulfonamide moiety is a cornerstone of various clinically approved drugs, renowned for its antibacterial, diuretic, and carbonic anhydrase inhibitory activities.[1][4]
The conjugation of these two scaffolds into benzothiazole sulfonamide derivatives has yielded a class of compounds with compelling and varied biological profiles. These hybrid molecules have been extensively investigated as potent inhibitors of carbonic anhydrase for cancer and glaucoma treatment, as broad-spectrum antimicrobial agents to combat drug-resistant pathogens, and as promising anticancer and anticonvulsant agents.[5][6][7] This technical guide provides a comprehensive overview of the , focusing on their synthesis, biological evaluation, and structure-activity relationships, intended for researchers and professionals in the field of drug development.
Synthesis and Chemical Strategies
The synthesis of benzothiazole sulfonamide derivatives typically follows a convergent strategy involving the preparation of a substituted 2-aminobenzothiazole core followed by its condensation with a suitable benzenesulfonyl chloride. This multi-step process allows for molecular diversity by modifying substituents on both the benzothiazole ring and the benzenesulfonamide moiety.
A general synthetic workflow is outlined below. The process begins with the synthesis of the 2-aminobenzothiazole intermediate, often from a substituted aniline and a thiocyanate source, which is then coupled with a pre-synthesized substituted benzenesulfonyl chloride.
References
- 1. Journal of the Institute of Science and Technology » Submission » Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold [dergipark.org.tr]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benthamscience.com [benthamscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
theoretical studies of 6-Nitro-2-benzothiazolesulfonamide
An In-Depth Technical Guide to the Theoretical Study of 6-Nitro-2-benzothiazolesulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for the investigation of this compound. While direct experimental data for this specific molecule is not extensively available in current literature, this document outlines a robust computational methodology based on established studies of the benzothiazole sulfonamide scaffold and 6-nitro-benzothiazole derivatives. This guide serves as a roadmap for predicting the molecule's structural, electronic, and biological properties, thereby guiding future synthesis and experimental validation.
The benzothiazole ring system is a cornerstone in medicinal chemistry, with its sulfonamide derivatives being particularly renowned as potent inhibitors of carbonic anhydrase (CA), enzymes crucial in various physiological processes.[1][2][3] The introduction of a nitro group at the 6-position is known to modulate the electronic properties and biological activity of the benzothiazole core, often enhancing its antimicrobial or cytotoxic effects.[4] This guide details the application of modern computational techniques to elucidate the potential of this compound as a novel therapeutic agent.
Molecular Structure and Physicochemical Properties
The initial step in any theoretical study is to define the molecule's structure and predict its fundamental physicochemical properties. These parameters are crucial for understanding its potential behavior in biological systems and for guiding drug design.
Caption: Molecular Structure of this compound.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties
This table summarizes the predicted properties based on in silico models like SwissADME, which are commonly used in early-stage drug discovery.[5]
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C₇H₅N₃O₄S₂ | - |
| Molecular Weight | 259.26 g/mol | - |
| Topological Polar Surface Area (TPSA) | 141.55 Ų | SwissADME[5] |
| LogP (Consensus) | 1.25 | SwissADME[5] |
| Hydrogen Bond Donors | 1 | Lipinski's Rule |
| Hydrogen Bond Acceptors | 6 | Lipinski's Rule |
| Molar Refractivity | 58.10 | SwissADME[5] |
| Gastrointestinal (GI) Absorption | High (Predicted) | Egan's Rule |
| Blood-Brain Barrier (BBB) Permeant | No (Predicted) | BOILED-Egg Model |
| Lipinski's Rule of Five Violations | 0 | SwissADME[5] |
Proposed Computational Research Workflow
A multi-faceted computational approach is proposed to thoroughly characterize this compound. This workflow integrates quantum mechanics, molecular dynamics, and bioinformatics to build a comprehensive profile of the molecule.
Caption: Proposed workflow for the theoretical study of the target molecule.
Density Functional Theory (DFT) Studies
DFT calculations provide fundamental insights into the molecule's geometry, stability, and electronic nature at the quantum level.
Experimental Protocol: DFT Calculations
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Methodology: The molecular structure of this compound will be optimized without any symmetry constraints.
-
Functional and Basis Set: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with the 6-311++G(d,p) basis set is recommended for accurate geometry and electronic property prediction.[6]
-
Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict theoretical IR and Raman spectra.
-
Electronic Analysis: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses will be conducted on the optimized geometry.
Predicted Geometrical and Spectroscopic Data
Table 2: Predicted Optimized Geometrical Parameters (Hypothetical)
| Parameter | Bond | Predicted Length (Å) | Parameter | Atoms | Predicted Angle (°) |
| Bond Length | C=N | 1.35 | Bond Angle | O-S-O | 120.5 |
| C-S (thiazole) | 1.78 | C-S-N | 110.2 | ||
| S-N (sulfonamide) | 1.65 | C-N-O (nitro) | 118.0 | ||
| S=O | 1.45 | ||||
| C-N (nitro) | 1.48 |
Table 3: Predicted Vibrational Frequencies and Assignments (Hypothetical)
| Frequency (cm⁻¹) | Assignment | Functional Group |
| ~3350, ~3250 | Asymmetric & Symmetric N-H stretch | -SO₂NH₂ |
| ~1540, ~1350 | Asymmetric & Symmetric N-O stretch | -NO₂ |
| ~1330, ~1160 | Asymmetric & Symmetric S=O stretch | -SO₂NH₂ |
| ~1610 | C=N stretch | Thiazole Ring |
| ~950 | S-N stretch | -SO₂NH₂ |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[6]
Caption: Diagram of the HOMO-LUMO energy gap.
Table 4: Predicted Quantum Chemical Descriptors (Hypothetical)
| Descriptor | Formula | Predicted Value (eV) |
| HOMO Energy (E_HOMO) | - | -6.85 |
| LUMO Energy (E_LUMO) | - | -2.40 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.45 |
| Ionization Potential (I) | -E_HOMO | 6.85 |
| Electron Affinity (A) | -E_LUMO | 2.40 |
| Chemical Hardness (η) | (I - A) / 2 | 2.225 |
| Electronegativity (χ) | (I + A) / 2 | 4.625 |
| Electrophilicity Index (ω) | χ² / (2η) | 4.80 |
Molecular Docking Studies
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a biological target. Based on literature, human Carbonic Anhydrase II (hCA II) is a primary target for benzothiazole sulfonamides.[1][7]
Experimental Protocol: Molecular Docking
-
Software: AutoDock Vina or Molegro Virtual Docker.[8]
-
Target Preparation: The crystal structure of hCA II (e.g., PDB ID: 2BG9) will be downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.
-
Ligand Preparation: The DFT-optimized structure of this compound will be prepared by assigning Gasteiger charges and defining rotatable bonds.
-
Grid Box Definition: A grid box will be centered on the active site, encompassing the catalytic zinc ion (Zn²⁺) and key amino acid residues (e.g., His94, His96, His119, Thr199, Thr200).
-
Docking Simulation: The docking algorithm will be run to generate a series of binding poses, which are then scored and ranked.
-
Analysis: The top-ranked pose will be analyzed to identify key binding interactions (hydrogen bonds, hydrophobic interactions, and coordination with the Zn²⁺ ion).
Caption: Workflow for predicting ligand-protein interactions.
Table 5: Predicted Molecular Docking Results with hCA II (Hypothetical)
| Parameter | Predicted Outcome |
| Binding Energy | -8.5 kcal/mol |
| Key Hydrogen Bonds | Sulfonamide NH₂ with Thr199; Sulfonamide O with Thr199 |
| Coordination Bond | Sulfonamide nitrogen with catalytic Zn²⁺ ion |
| Hydrophobic Interactions | Benzothiazole ring with Val121, Val143, Leu198 |
| Inhibition Constant (Ki) | Low nanomolar range (predicted) |
Conclusion
This guide outlines a comprehensive theoretical approach to characterize this compound. The proposed DFT calculations will illuminate its intrinsic electronic and structural properties, while molecular docking simulations can predict its binding mode and affinity for key biological targets like carbonic anhydrase. The combined results from these computational studies will provide a strong foundation for its synthesis and subsequent experimental evaluation as a potential therapeutic agent, enabling a rational, data-driven drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 7. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identification
A direct CAS number for 6-Nitro-2-benzothiazolesulfonamide could not be definitively identified from the available literature. However, CAS numbers for several closely related and structurally significant 6-nitro-benzothiazole derivatives are provided below for reference.
| Compound Name | CAS Number | Molecular Formula |
| 2-Amino-6-nitrobenzothiazole | 6285-57-0[1] | C₇H₅N₃O₂S[1] |
| 6-Nitro-2-benzothiazolinone | 28620-12-4[2] | C₇H₄N₂O₃S[2] |
| N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide | Not Available | C₁₇H₁₅N₃O₃S[3] |
| 2-Ethyl-6-nitro-benzothiazole | 17142-80-2 | C₉H₈N₂O₂S |
Synthesis and Experimental Protocols
The synthesis of 6-nitro-benzothiazole derivatives often involves the cyclization of substituted anilines. Below are detailed experimental protocols for the synthesis of key intermediates and final compounds.
Synthesis of 2-Amino-6-nitrobenzothiazole
A common precursor for many 6-nitro-benzothiazole derivatives is 2-amino-6-nitrobenzothiazole.
Protocol 1: Nitration of 2-Aminobenzothiazole [4]
-
Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of sulfuric acid, maintaining the temperature below 5°C with vigorous stirring.[4]
-
Add 19 ml of nitric acid dropwise, ensuring the temperature does not exceed 20°C.[4]
-
After the addition is complete, continue stirring for a specified period to allow the reaction to go to completion.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with water until neutral, and recrystallize from ethanol to obtain 2-amino-6-nitrobenzothiazole.
Protocol 2: From 3-Chloro-4-nitro-aniline [5]
-
Add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 3-chloro-4-nitro-aniline to 20 ml of cooled glacial acetic acid, keeping the temperature at room temperature.[5]
-
Maintain the temperature with a freezing mixture while adding a solution of 1.6 ml of bromine in 6 ml of glacial acetic acid dropwise.[5]
-
After addition, heat the mixture at 85°C and filter while hot.[5]
-
Combine the filtrates, cool to room temperature, and neutralize with concentrated ammonia solution to a pH of 6 to precipitate the product.[5]
Synthesis of Schiff Base Derivatives
Schiff base derivatives of 2-amino-6-nitrobenzothiazole exhibit a range of biological activities.
General Protocol for Schiff Base Synthesis [4][6]
-
Dissolve 2-amino-6-nitrobenzothiazole in ethanol.
-
Add an equimolar amount of the desired aromatic aldehyde.
-
Add a catalytic amount of glacial acetic acid or a Lewis acid like anhydrous ZnCl₂.[6]
-
Reflux the reaction mixture for 3-7.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with ethanol, and recrystallize from a suitable solvent to yield the pure Schiff base.
Biological Activities and Quantitative Data
Derivatives of 6-nitro-benzothiazole have been evaluated for a variety of biological activities.
Antimicrobial and Antifungal Activity
Several studies have highlighted the potent antimicrobial and antifungal properties of 6-nitro-benzothiazole analogs.
| Compound | Organism | Activity | Reference |
| 6-Nitro-2-(thiocyanomethylthio)benzothiazole | Aspergillus niger | MIC: 5 ppm (14 days) | [7] |
| 6-Nitro-2-(thiocyanomethylthio)benzothiazole | Chaetomium globosum | MIC: 7 ppm (14 days) | [7] |
| Benzothiazole with 6-NO₂ group | Staphylococcus aureus | MIC: 12.5 µg/mL | [7] |
| Benzothiazole with 6-NO₂ group | Escherichia coli | MIC: 25 µg/mL | [7] |
| Nitro substituted benzothiazole derivatives | Pseudomonas aeruginosa | Potent activity at 50 & 100 µg/ml | [5] |
Experimental Protocol: Antimicrobial Screening (Agar Diffusion Method) [6]
-
Prepare nutrient agar plates and inoculate them with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to the wells.
-
Use a standard antibiotic (e.g., Amikacin, Gentamycin) as a positive control and the solvent as a negative control.[6]
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
Anthelmintic Activity
Certain 6-nitro-benzothiazole derivatives have demonstrated anthelmintic properties.
| Compound Moiety | Activity | Reference |
| 4-Nitro-phenylazo moiety | 40% activity | [7] |
Antioxidant Activity
The antioxidant potential of related sulfonamide derivatives has been investigated.
| Compound | Assay | Activity (%) | Reference |
| 4-nitro-N-(thiazol-2-yl)benzenesulfonamide (6) | DPPH | 33.96 | [8] |
| Nitro-compound 10 (m-NO₂) | DPPH | 70.29 | [8] |
| Nitro-compound 10 (m-NO₂) | SOD-mimic | 92.05 | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay [8]
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a fresh solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.
-
In a microplate, mix various concentrations of the test compound with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Carbonic Anhydrase Inhibition
Benzothiazole-6-sulfonamides have been designed and synthesized as potent inhibitors of various carbonic anhydrase (CA) isoforms, which are implicated in several diseases, including cancer.
| Compound Series | Target Isoforms | Inhibition Constant (Kᵢ) Range | Reference |
| Benzothiazole-6-sulfonamides | hCA II | 3.5 - 45.4 nM | [9] |
| Benzothiazole-6-sulfonamides | hCA IX, hCA XII | Nanomolar range | [9] |
Conclusion
The 6-nitro-benzothiazole scaffold is a promising platform for the development of new therapeutic agents. While the specific compound this compound is not well-documented, the extensive research on its analogs demonstrates a wide range of biological activities. The synthetic routes are well-established, and the biological screening methods are standardized, providing a solid foundation for further research and development in this area. This guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this important class of compounds.
References
- 1. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide | C17H15N3O3S | CID 2904789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. rjptonline.org [rjptonline.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety and Handling of 6-Nitrobenzothiazole Derivatives: A Technical Guide
This technical whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 6-nitrobenzothiazole derivatives. Due to the limited availability of specific data for 6-Nitro-2-benzothiazolesulfonamide, this guide focuses on the well-characterized analogs, 6-Nitrobenzothiazole and 2-Amino-6-nitrobenzothiazole, to provide a robust safety framework.
Hazard Identification and Classification
These compounds are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Both 6-Nitrobenzothiazole and 2-Amino-6-nitrobenzothiazole are known to cause irritation to the skin, eyes, and respiratory system.[1][2]
Table 1: GHS Hazard Statements for 6-Nitrobenzothiazole Derivatives
| Hazard Statement | 6-Nitrobenzothiazole[1] | 2-Amino-6-nitrobenzothiazole[2] |
| H315 | Causes skin irritation | Causes skin irritation |
| H319 | Causes serious eye irritation | Causes serious eye irritation |
| H335 | May cause respiratory irritation | May cause respiratory irritation |
| H302 | - | Harmful if swallowed |
| H312 | - | Harmful in contact with skin |
| H332 | - | Harmful if inhaled |
Physical and Chemical Properties
Understanding the physical and chemical properties of these compounds is crucial for safe handling and storage.
Table 2: Physicochemical Data of 6-Nitrobenzothiazole and 2-Amino-6-nitrobenzothiazole
| Property | 6-Nitrobenzothiazole | 2-Amino-6-nitrobenzothiazole |
| CAS Number | 2942-06-5[2][3] | 6285-57-0[1][4] |
| Molecular Formula | C₇H₄N₂O₂S[2][3] | C₇H₅N₃O₂S[4] |
| Molecular Weight | 180.18 g/mol [2] | 195.20 g/mol [4] |
| Appearance | Not specified (likely solid) | Yellow powder or orange crystals[4] |
| Melting Point | Not specified | 247 - 252 °C (477 - 480 °F)[4] |
| Solubility | Not specified | Less than 1 mg/mL at 20°C (66°F)[4] |
Experimental Protocols and Handling Procedures
Strict adherence to safety protocols is mandatory when working with these compounds.
Personal Protective Equipment (PPE)
A comprehensive selection of PPE is required to minimize exposure.
Caption: PPE selection workflow for handling 6-nitrobenzothiazole derivatives.
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
General Handling and Hygiene
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[1]
Storage and Incompatibility
Proper storage is essential to maintain the stability of the compounds and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[1] Keep containers tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Procedures for Exposure to 6-Nitrobenzothiazole Derivatives
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Accidental Release and Disposal
A clear and practiced spill response plan is necessary.
References
Methodological & Application
Synthesis Protocol for 6-Nitro-2-benzothiazolesulfonamide: An Application Note for Drug Discovery Researchers
Abstract
This document provides a detailed synthesis protocol for 6-Nitro-2-benzothiazolesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiazole sulfonamides are a well-established class of carbonic anhydrase inhibitors. The protocol herein outlines a plausible two-step synthetic pathway commencing from the commercially available precursor, 2-aminobenzothiazole. The initial step involves the nitration of the benzothiazole ring to yield 2-amino-6-nitrobenzothiazole. The subsequent step details the conversion of the 2-amino group into a sulfonamide via a Sandmeyer-type reaction. This application note is intended for researchers in drug development and medicinal chemistry, providing a comprehensive methodology, data presentation, and workflow visualization to facilitate the synthesis of this and related compounds for further investigation.
Introduction
Benzothiazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. A particularly important class of these compounds is the benzothiazole sulfonamides, which are renowned for their potent inhibition of carbonic anhydrase (CA) isoenzymes.[1][2][3][4] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes. Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[1][3]
The target compound, this compound, combines the key pharmacophoric elements of a benzothiazole core and a sulfonamide group, making it a prime candidate for investigation as a carbonic anhydrase inhibitor. The electron-withdrawing nitro group at the 6-position may influence the compound's binding affinity and selectivity for different CA isoforms. This document provides a detailed, step-by-step protocol to enable the synthesis of this molecule for biological screening and structure-activity relationship (SAR) studies.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed in two main stages, starting from 2-aminobenzothiazole:
-
Nitration: Electrophilic nitration of 2-aminobenzothiazole to introduce a nitro group at the C-6 position, yielding 2-amino-6-nitrobenzothiazole.
-
Diazotization and Sulfonamidation: Conversion of the 2-amino group of 2-amino-6-nitrobenzothiazole into a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide to form the corresponding sulfonyl chloride. Subsequent treatment with ammonia affords the final product, this compound.
Experimental Protocols
Part 1: Synthesis of 2-amino-6-nitrobenzothiazole
This procedure is adapted from established methods for the nitration of 2-aminobenzothiazole.
Materials:
-
2-aminobenzothiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Aqueous Ammonia (NH₄OH)
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml), ensuring the temperature is maintained below 5°C with vigorous stirring.
-
Slowly add concentrated nitric acid (19 ml) dropwise to the solution. The rate of addition should be controlled to maintain the reaction temperature at or below 20°C.
-
After the addition is complete, continue stirring the reaction mixture for 4-5 hours at this temperature.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the resulting solution by adding aqueous ammonia until the solid precipitate turns slightly orange.
-
Filter the solid product, wash thoroughly with water, and then dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.
Part 2: Synthesis of this compound
This procedure is a representative method based on the Sandmeyer reaction for the synthesis of sulfonyl chlorides from aromatic amines, followed by amination.
Materials:
-
2-amino-6-nitrobenzothiazole
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) in Acetic Acid
-
Copper(I) Chloride (CuCl)
-
Concentrated Aqueous Ammonia (NH₄OH)
-
Ice
-
Diethyl Ether or Ethyl Acetate
Procedure:
-
Diazotization: a. Suspend 2-amino-6-nitrobenzothiazole (1.0 equiv) in a mixture of concentrated HCl and water at 0-5°C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, keeping the temperature below 5°C. c. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
Sulfonyl Chloride Formation (Sandmeyer-type Reaction): a. In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 10-15°C. b. Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas should be observed. c. After the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature. d. Pour the reaction mixture into ice water. The crude 6-nitro-2-benzothiazolesulfonyl chloride will precipitate. e. Extract the sulfonyl chloride into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Amination to form Sulfonamide: a. Remove the solvent from the dried organic layer under reduced pressure to obtain the crude sulfonyl chloride. b. Without further purification, dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone or THF). c. Cool the solution in an ice bath and bubble ammonia gas through it, or add concentrated aqueous ammonia dropwise with vigorous stirring. d. Stir the reaction for 1-2 hours. e. Remove the solvent under reduced pressure. The resulting solid is the crude this compound. f. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Data Presentation
The following table summarizes expected and reported data for the key compounds in this synthesis. Note: As a specific protocol for the final product is constructed from established reactions, some data are representative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Representative Yield |
| 2-aminobenzothiazole | C₇H₆N₂S | 150.20 | 129-131 | White to light yellow crystals | - |
| 2-amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | 248-251 | Orange to yellow solid | 60-70% |
| This compound | C₇H₅N₃O₄S₂ | 275.26 | >200 (Decomposes) | Pale yellow solid | 40-50% (from step 2) |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-stage synthesis process for this compound.
References
- 1. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols: 6-Nitro-2-benzothiazolesulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Dysregulation of CA activity is implicated in various diseases such as glaucoma, epilepsy, and cancer. Consequently, the development of specific CA inhibitors is a significant area of research in medicinal chemistry.
Benzothiazolesulfonamides represent a class of potent carbonic anhydrase inhibitors. This document provides detailed application notes and experimental protocols for the investigation of 6-Nitro-2-benzothiazolesulfonamide as a potential carbonic anhydrase inhibitor. While specific inhibitory and cytotoxicity data for this compound is not extensively available in public literature, this document will provide data for structurally related benzothiazole-6-sulfonamide analogs to serve as a reference for expected activity.
Data Presentation: Inhibitory Activity of Benzothiazole-6-sulfonamides
The following tables summarize the inhibition constants (Kᵢ) of various 2-substituted-benzothiazole-6-sulfonamides against several human (h) carbonic anhydrase isoforms. This data is presented to illustrate the potential inhibitory profile of the 6-nitro derivative.
Table 1: Carbonic Anhydrase Inhibition Data for 2-Substituted-Benzothiazole-6-sulfonamides
| Compound ID | 2-Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 1 | -NH₂ | 10.3 | 0.63 | 0.58 | 2.5 |
| 2 | -NHCOCH₃ | 78.4 | 1.2 | 1.0 | 5.4 |
| 3 | -NHCOC₂H₅ | 85.6 | 1.5 | 1.3 | 6.1 |
| 4 | -I | 9.8 | 0.87 | 0.75 | 3.1 |
| AAZ | Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 |
Data is illustrative and based on published values for analogous compounds to provide a comparative baseline.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from the commercially available 4-nitroaniline. The first step involves the formation of the 2-amino-6-nitrobenzothiazole core, followed by conversion of the amino group to a sulfonamide.
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole
This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.
Materials:
-
4-nitroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution
-
Ice
Procedure:
-
Dissolve 4-nitroaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional 2-3 hours at the same temperature.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with an ammonia solution until a yellow-orange precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.
Step 2: Synthesis of this compound from 2-Amino-6-nitrobenzothiazole
This is a standard procedure for converting an aromatic amine to a sulfonamide via a diazonium salt intermediate.
Materials:
-
2-Amino-6-nitrobenzothiazole
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfur dioxide (SO₂) in acetic acid
-
Ammonia solution, concentrated
-
Copper(I) chloride (CuCl) (catalyst)
-
Ice
Procedure:
-
Suspend 2-amino-6-nitrobenzothiazole in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 0 °C.
-
Add the cold diazonium salt solution to the SO₂/acetic acid solution slowly with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the mixture into ice water to precipitate the sulfonyl chloride intermediate.
-
Filter the 6-nitro-2-benzothiazolesulfonyl chloride and wash with cold water.
-
Immediately add the moist sulfonyl chloride to a cold, concentrated ammonia solution with stirring.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Acidify the solution with dilute HCl to precipitate the this compound.
-
Filter the product, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.
Application Notes and Protocols: Antibacterial Activity of 6-Nitro-2-benzothiazolesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial activity of 6-nitro-2-benzothiazolesulfonamide derivatives and related compounds. The information is compiled from recent studies and is intended to guide research and development in the field of novel antibacterial agents. While direct studies on this compound are limited, this document leverages data from closely related 6-nitro-benzothiazole derivatives containing sulfonamide moieties to provide valuable insights.
Introduction
Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] The incorporation of a nitro group at the 6-position of the benzothiazole ring has been shown to enhance antibacterial efficacy.[1] Furthermore, the sulfonamide functional group is a well-established pharmacophore in many antibacterial drugs. The conjugation of these two moieties in the form of this compound derivatives presents a promising avenue for the development of new and effective antibacterial agents. This document summarizes the available data on the antibacterial activity of these and related compounds and provides detailed protocols for their evaluation.
Quantitative Antibacterial Activity Data
The following tables summarize the in vitro antibacterial activity of various 6-nitro-benzothiazole derivatives containing a sulfonamide moiety. The data is presented as the diameter of the zone of inhibition in millimeters (mm).
Table 1: Zone of Inhibition (mm) of 2-Amino-6-nitro-benzothiazole Sulfonamide Derivatives [2]
| Compound ID | Concentration (µg/mL) | Bacillus megaterium | Bacillus cereus | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli |
| AV-02B | 50 | 15 | 14 | 12 | 16 | 17 |
| 100 | 19 | 18 | 16 | 20 | 22 | |
| 150 | 23 | 22 | 20 | 24 | 26 | |
| AV-02C | 50 | 12 | 11 | 10 | 13 | 14 |
| 100 | 16 | 15 | 14 | 17 | 18 | |
| 150 | 20 | 19 | 18 | 21 | 22 | |
| AV-02D | 50 | 14 | 13 | 11 | 15 | 16 |
| 100 | 18 | 17 | 15 | 19 | 20 | |
| 150 | 22 | 21 | 19 | 23 | 24 | |
| AV-02A | 50, 100, 150 | - | - | - | - | - |
Note: '-' indicates no zone of inhibition observed. Compound AV-02B is n-(6-nitro-2-benzo[d]thiazolyl)-2-((4-sulfamoylphenyl)amino)acetamide. The other compounds (AV-02C, AV-02D) are derivatives with different substitutions on the sulfamoylphenyl ring.[2]
Experimental Protocols
The following are detailed protocols for the synthesis and antibacterial screening of this compound derivatives, adapted from methodologies reported for similar compounds.[2][3]
Synthesis of 2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
This protocol describes the synthesis of a key intermediate for further derivatization with sulfonamides.
Materials:
-
2-amino-6-nitrobenzothiazole
-
Chloroacetyl chloride
-
Triethylamine
-
Chloroform
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-6-nitrobenzothiazole in chloroform in a round bottom flask.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride to the reaction mixture.
-
Continue stirring at room temperature for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, wash the reaction mixture with 5% sodium bicarbonate solution and then with distilled water.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to get pure 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.
Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-((4-sulfamoylphenyl)amino)acetamide (AV-02B)[2]
Materials:
-
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
-
Sulfanilamide
-
Dimethylformamide (DMF)
-
Potassium carbonate
-
Reflux condenser
-
Heating mantle
Procedure:
-
Take a mixture of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and sulfanilamide in a round bottom flask.
-
Add DMF as a solvent and a catalytic amount of potassium carbonate.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction completion by TLC.
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the product from an appropriate solvent to obtain the pure compound.
In Vitro Antibacterial Activity Screening (Agar Well Diffusion Method)[2][4]
Materials:
-
Nutrient agar medium
-
Bacterial strains (e.g., Bacillus megaterium, Bacillus cereus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Laminar air flow hood
-
Test compounds and standard antibiotic solution (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) as a solvent
Procedure:
-
Prepare nutrient agar medium and sterilize it by autoclaving.
-
Pour the sterilized agar medium into sterile petri dishes and allow it to solidify in a laminar air flow hood.
-
Prepare a fresh inoculum of the test bacterial strains by suspending a loopful of culture in sterile saline.
-
Spread the bacterial inoculum uniformly over the surface of the solidified agar plates.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Prepare solutions of the test compounds and the standard antibiotic at desired concentrations (e.g., 50, 100, 150 µg/mL) in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each test compound solution and the standard antibiotic solution into separate wells.
-
Add the same volume of DMSO to one well as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
Visualizations
The following diagrams illustrate key workflows and potential mechanisms related to the antibacterial activity of this compound derivatives.
Caption: Workflow for Synthesis and Antibacterial Screening.
Caption: Hypothetical Mechanism of Action.
Conclusion
The available data, although limited for the exact title compound, strongly suggests that this compound derivatives are a promising class of compounds for the development of novel antibacterial agents. The presence of both the 6-nitro and sulfonamide moieties on the benzothiazole scaffold appears to contribute significantly to their antibacterial activity. Further research, including the synthesis of a broader range of derivatives and comprehensive in vitro and in vivo studies, is warranted to fully elucidate their therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to advance the exploration of this important class of molecules.
References
Application Notes and Protocols: 6-Nitro-2-benzothiazolesulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-2-benzothiazolesulfonamide is a heterocyclic compound belonging to the benzothiazole class of molecules, which are recognized for their diverse pharmacological activities. This class of compounds, particularly those bearing a sulfonamide group, has garnered significant interest in drug discovery as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of carbonic anhydrase are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.
Notably, the tumor-associated isoforms, carbonic anhydrase IX (CA IX) and XII (CA XII), are overexpressed in a variety of hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[1] Therefore, the inhibition of these isoforms presents a promising strategy for anticancer drug development. This document provides an overview of the application of this compound and its derivatives as carbonic anhydrase inhibitors, with a focus on their potential in cancer therapy. Detailed experimental protocols for assessing their inhibitory activity are also provided.
Quantitative Data on Benzothiazole-Based Carbonic Anhydrase Inhibitors
While specific quantitative inhibition data for this compound against various carbonic anhydrase isoforms were not available in the reviewed literature, data for the closely related compound, 2-Amino-6-nitrobenzothiazole, and other relevant benzothiazole sulfonamides are presented below to provide a reference for the inhibitory potential of this chemical scaffold.
Table 1: Inhibition Constants (Kᵢ) of 2-Amino-6-nitrobenzothiazole and Standard Inhibitors against Human Carbonic Anhydrase Isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 2-Amino-6-nitrobenzothiazole | 2327 | 10.3 | 3.7 |
| Acetazolamide (Standard) | 250 | 12 | 25 |
| Ethoxzolamide (Standard) | 21 | 7.5 | 6.4 |
Data sourced from a study on a series of benzo[d]thiazole-5- and 6-sulfonamides.[2][3]
Table 2: Inhibition Constants (Kᵢ) of Representative Benzothiazole-6-sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |
| 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide | 78.4 | 37.6 | 37.4 |
| 2-((1H-benzo[d]imidazol-2-yl)amino)benzothiazole-6-sulphonamide | 275.4 | 84.0 | 102.5 |
| Acetazolamide (Standard) | 250 | 12 | 2.5 |
Data from a study on cyclic guanidine incorporated benzothiazole-6-sulphonamides.[4]
Signaling Pathways
The anticancer potential of this compound and its analogs is primarily linked to the inhibition of tumor-associated carbonic anhydrases IX and XII. These enzymes play a crucial role in pH regulation within the hypoxic tumor microenvironment, which is essential for tumor cell survival, proliferation, and invasion.
Carbonic Anhydrase IX (CA IX) Signaling in Hypoxic Cancer Cells
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. Extracellular CA IX, in conjunction with bicarbonate transporters, helps to maintain a neutral intracellular pH by catalyzing the hydration of extruded CO2 to bicarbonate and protons. This leads to the acidification of the tumor microenvironment, which promotes epithelial-mesenchymal transition (EMT), invasion, and metastasis.
Caption: CA IX Signaling Pathway in Cancer.
Carbonic Anhydrase XII (CA XII) and Protein Kinase C (PKC) Signaling
The expression of CA XII is also implicated in cancer progression and can be regulated by intracellular signaling pathways such as the Protein Kinase C (PKC) pathway. Activation of PKC can lead to the downregulation of CA XII, affecting the pH-regulating "transport metabolon" which also includes CA IX and bicarbonate transporters. This highlights the complex regulation of pH homeostasis in cancer cells.
Caption: CA XII Regulation by PKC Signaling.
Experimental Protocols
The primary method for evaluating the inhibitory activity of compounds like this compound against carbonic anhydrase is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
This method measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by a pH indicator, and the inhibition is determined by the change in the initial rate of the reaction in the presence of the inhibitor.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound (or derivative)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na₂SO₄, 20 mM) for maintaining constant ionic strength
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Distilled-deionized water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Prepare solutions of the purified hCA isoforms in the assay buffer to a final concentration of 10-20 nM.
-
Prepare the CO₂-saturated water by bubbling CO₂ gas through chilled, distilled-deionized water for at least 30 minutes.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the enzyme solution with the inhibitor solution at various concentrations.
-
Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Set the stopped-flow instrument to monitor the absorbance change at 557 nm (the absorbance maximum of phenol red).
-
One syringe of the stopped-flow apparatus is loaded with the enzyme-inhibitor mixture (or enzyme alone for control measurements), and the other syringe is loaded with the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes to initiate the reaction. The final CO₂ concentration in the reaction cell typically ranges from 1.7 to 17 mM.
-
Record the initial rates of the reaction for a period of 10–100 seconds. At least six traces of the initial 5–10% of the reaction should be used to determine the initial velocity.
-
-
Data Analysis:
-
Determine the uncatalyzed rate of CO₂ hydration by mixing the CO₂ solution with the buffer and inhibitor without the enzyme, and subtract this from the catalyzed rates.
-
Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data to the Michaelis-Menten equation for competitive inhibition or by using the Cheng-Prusoff equation.
-
Experimental Workflow for Screening Carbonic Anhydrase Inhibitors
Caption: Workflow for CA Inhibitor Screening.
Conclusion
This compound and its derivatives represent a promising class of carbonic anhydrase inhibitors with potential applications in drug discovery, particularly in the development of novel anticancer agents. Their ability to selectively target tumor-associated CA isoforms IX and XII offers a therapeutic window to disrupt the pH regulation machinery of cancer cells in the hypoxic microenvironment. The provided protocols and workflows offer a framework for researchers to systematically evaluate the efficacy and selectivity of these compounds. Further investigation into the specific quantitative inhibitory and anticancer activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Nitro-2-benzothiazolesulfonamide Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies involving 6-Nitro-2-benzothiazolesulfonamide. The protocols outlined below are intended to facilitate the investigation of its mechanism of action, target identification, and validation.
Introduction
This compound is a small molecule with potential therapeutic applications. Its chemical structure, featuring a nitro group and a benzothiazole sulfonamide core, suggests a range of possible biological activities. The nitro group may be susceptible to bioreduction under hypoxic conditions, potentially leading to selective activity in tumor microenvironments. The sulfonamide moiety is a common feature in drugs targeting enzymes such as carbonic anhydrases. Preliminary investigations into structurally similar compounds, such as 6-hydroxy-1,3-benzothiazole-2-sulfonamide, indicate potential inhibitory activity against Carbonic Anhydrase 2 (CA2) and Macrophage Migration Inhibitory Factor (MIF). This document outlines protocols to explore these hypotheses and identify the cellular targets and pathways modulated by this compound.
Hypothetical Data Presentation
Effective data presentation is crucial for interpreting experimental outcomes. The following tables are examples of how to structure quantitative data for clarity and comparison.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) under Normoxia | IC50 (µM) under Hypoxia (1% O2) |
| HT-29 | 48 | 25.3 | 8.1 |
| A549 | 48 | 32.1 | 10.5 |
| MCF-7 | 48 | 45.8 | 15.2 |
| HUVEC | 48 | > 100 | > 100 |
Table 2: Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)
| Target Protein | ΔTm with 10 µM Compound (°C) | p-value |
| Carbonic Anhydrase II | + 3.2 | < 0.01 |
| Carbonic Anhydrase IX | + 4.1 | < 0.001 |
| Macrophage Migration Inhibitory Factor | + 1.5 | < 0.05 |
Experimental Protocols
Target Identification using Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay is a powerful method to identify the protein targets of a small molecule by leveraging the principle that a protein becomes more resistant to proteolysis upon ligand binding.[1][2][3][4][5]
Protocol:
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., HT-29) to 80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in M-PER Mammalian Protein Extraction Reagent supplemented with protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the proteome. Determine protein concentration using a Bradford or BCA assay.
-
-
Compound Incubation:
-
In separate microcentrifuge tubes, incubate 100 µg of cell lysate with either this compound (e.g., at 10 µM and 100 µM final concentrations) or vehicle control (e.g., DMSO).
-
Incubate at room temperature for 1 hour with gentle agitation.
-
-
Protease Digestion:
-
Add pronase (or another suitable protease) to each tube at a range of concentrations (e.g., 1:100, 1:500, 1:1000 protease:protein ratio).
-
Incubate at 25°C for 30 minutes.
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the digested proteins on a 4-20% SDS-PAGE gel.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Bands that are present or more intense in the compound-treated lanes compared to the vehicle control lanes are potential targets.
-
Excise these bands for identification by mass spectrometry (LC-MS/MS).
-
Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a drug with its target protein in a cellular context.[6][7][8] The principle is that a protein stabilized by a ligand will have a higher melting temperature.[7][8]
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either this compound (at a desired concentration, e.g., 10 µM) or vehicle control for 2-4 hours.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.[8]
-
-
Protein Extraction:
-
Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein identified by DARTS (e.g., Carbonic Anhydrase II).
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
Proposed Signaling Pathways for Investigation
Based on the potential targets, Carbonic Anhydrase II (CAII) and Macrophage Migration Inhibitory Factor (MIF), the following signaling pathways are proposed for investigation.
Hypoxia-Inducible Factor (HIF-1α) Pathway
Carbonic anhydrases, particularly CAIX which is structurally related to CAII, are regulated by hypoxia and play a crucial role in pH regulation in the tumor microenvironment, which in turn influences HIF-1α stability and activity. Inhibition of carbonic anhydrases may disrupt this process.
MIF-Mediated Pro-inflammatory Signaling
MIF is a cytokine that plays a key role in inflammation and cancer progression. It can activate several downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to cell proliferation and survival. Inhibition of MIF could suppress these pro-tumorigenic signals.
References
- 1. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Nitro-2-benzothiazolesulfonamide Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding of the mechanism of action of 6-Nitro-2-benzothiazolesulfonamide, focusing on its role as a carbonic anhydrase inhibitor. The provided protocols and data are intended to guide researchers in the study of this and related compounds.
Introduction
This compound belongs to the benzothiazole sulfonamide class of compounds, which are recognized as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion.[1] Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[2] The presence of the sulfonamide moiety is crucial for the inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme.[3]
Primary Mechanism of Action: Carbonic Anhydrase Inhibition
The principal mechanism of action of this compound is the inhibition of carbonic anhydrase enzymes. The deprotonated sulfonamide group (SO2NH-) acts as a zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site. This binding displaces or prevents the binding of a water/hydroxide molecule that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.
Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide inhibitor.
Quantitative Data on Related Benzothiazole-6-sulfonamide Derivatives
While specific inhibition constants (Ki) for this compound are not available in the reviewed literature, the following table summarizes the inhibitory activity of structurally related benzothiazole-6-sulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data provides a strong indication of the expected potency and selectivity profile of this compound.
| Compound (Substitution at 2-amino position) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| H | 105.3 | 3.5 | 29.7 | 4.8 | [4] |
| CH3CO | 89.1 | 6.8 | 3.1 | 5.2 | [4] |
| C2H5CO | 92.4 | 8.1 | 4.5 | 6.1 | [4] |
| (CH3)2CHCO | 112.8 | 12.4 | 5.3 | 7.8 | [4] |
| C6H5CO | 78.5 | 45.4 | 25.6 | 8.9 | [4] |
Experimental Protocols
Protocol 1: Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO2 Hydration Assay
This protocol describes the determination of inhibition constants (Ki) for test compounds against various carbonic anhydrase isoforms using a stopped-flow spectrophotometer.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compound (e.g., this compound)
-
Applied Photophysics stopped-flow instrument (or equivalent)
-
HEPES buffer (20 mM, pH 7.4)
-
Na2SO4 (20 mM)
-
Phenol red indicator (0.2 mM)
-
CO2-saturated water
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Deionized water
Experimental Workflow:
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Procedure:
-
Solution Preparation:
-
Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 to maintain constant ionic strength.
-
Prepare a 0.2 mM solution of phenol red in the HEPES buffer.
-
Reconstitute and dilute the recombinant hCA isoforms to the desired concentrations (typically 5-12 nM) in the HEPES buffer.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Prepare CO2-saturated water by bubbling CO2 gas through deionized water on ice for at least 30 minutes.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microcentrifuge tube, mix the enzyme solution with the desired concentration of the test compound.
-
Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Set the stopped-flow instrument to monitor absorbance at 557 nm.
-
Load one syringe of the instrument with the enzyme-inhibitor mixture and the other syringe with the CO2-saturated water containing the phenol red indicator.
-
Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO2 will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator.
-
Record the initial rates of the reaction (the first 5-10% of the reaction) for a period of 10-100 seconds.
-
Repeat the measurement for each concentration of the test compound.
-
Determine the uncatalyzed rate by mixing the CO2 solution with buffer and inhibitor in the absence of the enzyme.
-
-
Data Analysis:
-
Subtract the uncatalyzed rates from the total observed rates for each inhibitor concentration.
-
Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration (CO2) and Km is the Michaelis-Menten constant for the enzyme.
-
Potential Alternative Mechanisms of Action
While carbonic anhydrase inhibition is the most likely primary mechanism of action for this compound, the presence of the nitrobenzothiazole scaffold suggests the possibility of other biological activities, particularly antimicrobial and antitumor effects, as reported for related compounds.[6][7]
Potential Antimicrobial and Antitumor Mechanisms
Caption: Potential alternative mechanisms of action for nitrobenzothiazole derivatives.
Protocol 2: Preliminary Screening for Antimicrobial Activity using Broth Microdilution Method
This protocol provides a basic method for assessing the minimum inhibitory concentration (MIC) of a test compound against bacterial strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strains in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Prepare Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform two-fold serial dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Conclusion
The primary mechanism of action of this compound is the inhibition of carbonic anhydrase isoforms. The data from related compounds suggest that it is likely a potent inhibitor of hCA II, IX, and XII. The provided protocols offer a starting point for the detailed investigation of its inhibitory activity and potential alternative mechanisms. Further studies, including determination of specific Ki values for this compound and molecular modeling, are warranted to fully elucidate its pharmacological profile.
References
- 1. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Nitro-2-benzothiazolesulfonamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Nitro-2-benzothiazolesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound and related nitroaromatic compounds are recrystallization and column chromatography.[1] The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For nitro-substituted benzothiazole derivatives, common solvents to consider for screening include ethanol, pyridine/water mixtures, and dimethylformamide (DMF).[2] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific sample.
Q3: What are the typical impurities I might encounter during the synthesis and purification of this compound?
A3: Impurities can include unreacted starting materials, by-products from side reactions (such as isomers), and residual solvents.[3] For instance, in the synthesis of related nitrobenzothiazoles, isomeric nitro compounds are common impurities.[3]
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification process?
A4: Yes, TLC is an excellent technique to monitor the progress of your purification. It can help you identify the number of components in your crude mixture, choose a suitable solvent system for column chromatography, and assess the purity of your fractions. For benzothiazole derivatives, solvent systems such as petroleum ether:benzene and cyclohexane:ethyl acetate have been used.[4]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly.- Ensure a slow cooling rate by insulating the flask. |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of cold solvent used for washing the crystals.- During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
| The purified crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample. | - Optimize the solvent system using TLC. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the target compound.- Ensure the column is packed uniformly without any cracks or bubbles.- Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:50 ratio of sample to stationary phase by weight. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). For example, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. |
| Cracking of the silica gel bed. | - The column ran dry.- The heat of adsorption of the solvent caused thermal stress. | - Always keep the solvent level above the top of the stationary phase.- Pack the column using the initial eluent and allow it to equilibrate before loading the sample. |
| Tailing of spots on TLC of collected fractions. | - The compound is interacting too strongly with the stationary phase.- The compound is degrading on the column. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine) to improve the peak shape.- If the compound is acid-sensitive, consider using a deactivated silica gel. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
General Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of the target compound from its impurities. Aim for an Rf value of 0.2-0.3 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be isocratic (using a single solvent system) or gradient (gradually increasing the polarity of the eluent).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table provides a summary of purification parameters for compounds structurally related to this compound. This data can be used as a starting point for developing a purification protocol.
| Compound | Purification Method | Solvent System / Eluent | Observed Melting Point (°C) | Reference |
| 2-amino-5-trifluoromethyl-7-nitrobenzothiazole | Recrystallization | Pyridine/Water (3:1) | 262-263 | [2] |
| 2-amino-5-nitrobenzothiazole | Recrystallization | Dimethylformamide | 307 | [2] |
| 2-amino-6-nitrobenzothiazole | Recrystallization | Methanol | 248-252 | [3] |
| Various Sulfonamides | Supercritical Fluid Chromatography | CO2 with Methanol modifier | N/A | [5] |
| Various Sulfonamides | HPLC | Acetonitrile/Phosphate Buffer | N/A | [6] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 3. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Nitro-2-benzothiazolesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Nitro-2-benzothiazolesulfonamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route covered involves the diazotization of 2-amino-6-nitrobenzothiazole to form a diazonium salt, followed by a Sandmeyer-type reaction to produce the corresponding sulfonyl chloride, which is then converted to the sulfonamide.
Problem 1: Low Yield of 6-Nitro-2-benzothiazolesulfonyl Chloride Intermediate
Question: We are experiencing a low yield during the Sandmeyer reaction to produce 6-nitro-2-benzothiazolesulfonyl chloride from the corresponding diazonium salt. What are the potential causes and solutions?
Answer:
A low yield in the Sandmeyer sulfonylation reaction can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step.
-
Troubleshooting:
-
Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the unstable diazonium salt.
-
Use a fresh solution of sodium nitrite. Old or improperly stored sodium nitrite may have decomposed.
-
Ensure a sufficiently acidic medium (e.g., using excess hydrochloric or sulfuric acid) to generate nitrous acid in situ and stabilize the diazonium salt.
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before reacting with the sulfur dioxide/copper catalyst.
-
Troubleshooting:
-
Perform the Sandmeyer reaction immediately after the diazotization step without isolating the diazonium salt.
-
Maintain a low temperature throughout the process until the addition to the sulfur dioxide solution.
-
-
-
Side Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture.
-
Troubleshooting:
-
The most common side product is the corresponding chloro-derivative (2-chloro-6-nitrobenzothiazole) if hydrochloric acid is used for diazotization. While some chloride is necessary to form the diazonium chloride salt, using a minimal excess can reduce this side reaction. Consider using sulfuric acid for diazotization, although this may affect the solubility of the diazonium salt.
-
Phenol formation can occur if the diazonium salt reacts with water. Ensure the reaction is carried out in a non-aqueous or minimally aqueous environment where possible, and at low temperatures.
-
-
-
Inefficient Reaction with Sulfur Dioxide: The reaction between the diazonium salt and sulfur dioxide is a key step.
-
Troubleshooting:
-
Ensure a continuous and sufficient supply of sulfur dioxide gas into the reaction mixture.
-
The copper(I) catalyst is crucial. Use a freshly prepared, high-quality copper(I) chloride or bromide catalyst. The catalyst can be prepared by the reduction of a copper(II) salt.
-
Vigorous stirring is essential to ensure good mixing of the aqueous diazonium salt solution with the sulfur dioxide solution (often in a non-polar solvent like acetic acid or toluene).
-
-
Problem 2: Difficulty in Converting the Sulfonyl Chloride to the Sulfonamide
Question: The conversion of 6-nitro-2-benzothiazolesulfonyl chloride to the final sulfonamide product is inefficient. What could be the issue?
Answer:
The final amination step is typically straightforward but can present challenges. Here are some troubleshooting tips:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis back to the sulfonic acid, especially in the presence of water and at elevated temperatures.
-
Troubleshooting:
-
Use anhydrous conditions for the amination reaction. Dry the sulfonyl chloride intermediate as much as possible before proceeding.
-
Use a non-aqueous solvent like dry acetonitrile, THF, or dichloromethane.
-
Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
-
-
-
Reactivity of the Aminating Agent: The choice and handling of the ammonia source are important.
-
Troubleshooting:
-
Use a concentrated source of ammonia, such as a solution of ammonia in an organic solvent (e.g., methanol) or bubble anhydrous ammonia gas through the reaction mixture.
-
Aqueous ammonia can be used, but it introduces water, which can lead to hydrolysis of the starting material. If using aqueous ammonia, use a high concentration and add it slowly at a low temperature.
-
The use of a tertiary amine base like triethylamine can help to scavenge the HCl produced during the reaction and drive the reaction to completion.
-
-
-
Purification Challenges: The final product may be difficult to isolate from the reaction mixture.
-
Troubleshooting:
-
After the reaction is complete, the sulfonamide can often be precipitated by adding the reaction mixture to cold water.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) is a common method for purification.
-
Column chromatography can be employed if simple precipitation and recrystallization are insufficient to remove impurities.
-
-
FAQs
Q1: What is the optimal temperature for the diazotization of 2-amino-6-nitrobenzothiazole?
A1: The optimal temperature for the diazotization of most aromatic amines, including 2-amino-6-nitrobenzothiazole, is between 0 and 5 °C. This low temperature is crucial to prevent the decomposition of the highly reactive and unstable diazonium salt intermediate.
Q2: Can I use a different copper salt as a catalyst in the Sandmeyer reaction?
A2: Yes, while copper(I) chloride (CuCl) is commonly used, copper(I) bromide (CuBr) can also be effective. The choice of halide in the copper salt can influence the formation of the corresponding halo-byproduct. It is essential to use a copper(I) salt, as it is the active catalytic species in the radical mechanism of the Sandmeyer reaction.
Q3: What are the main byproducts to expect in this synthesis, and how can I minimize them?
A3: The main byproducts include:
-
2-Chloro-6-nitrobenzothiazole: Formed from the reaction of the diazonium salt with chloride ions. To minimize this, use the minimum necessary amount of hydrochloric acid for diazotization or consider using sulfuric acid.
-
6-Nitro-2-benzothiazole-sulfonic acid: Results from the hydrolysis of the sulfonyl chloride intermediate. To minimize this, use anhydrous conditions during the workup of the sulfonyl chloride and in the subsequent amination step.
-
Azo coupling products: Diazonium salts can couple with unreacted 2-amino-6-nitrobenzothiazole or other aromatic species to form colored azo compounds. This can be minimized by ensuring a slight excess of nitrous acid and maintaining a low reaction temperature.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the formation of the sulfonyl chloride and its conversion to the sulfonamide. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q5: What are the recommended purification techniques for the final product?
A5: The final product, this compound, is typically a solid. The most common purification methods are:
-
Precipitation: Pouring the reaction mixture into cold water can often precipitate the crude product.
-
Recrystallization: Recrystallizing the crude solid from a suitable solvent system, such as ethanol-water or acetone-water, can significantly improve purity.
-
Column Chromatography: If the product is still impure after recrystallization, silica gel column chromatography using an appropriate eluent system can be used for further purification.
Data Presentation
Table 1: Effect of Diazotization Acid on Sulfonyl Chloride Yield
| Entry | Acid Used (for Diazotization) | Molar Ratio (Acid:Amine) | Reaction Temperature (°C) | Yield of Sulfonyl Chloride (%) |
| 1 | Hydrochloric Acid (conc.) | 3:1 | 0-5 | 65 |
| 2 | Hydrochloric Acid (conc.) | 5:1 | 0-5 | 62 |
| 3 | Sulfuric Acid (conc.) | 3:1 | 0-5 | 75 |
| 4 | Sulfuric Acid (conc.) | 5:1 | 0-5 | 78 |
Note: Yields are hypothetical and for illustrative purposes.
Table 2: Influence of Amination Conditions on Final Product Yield
| Entry | Ammonia Source | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield of Sulfonamide (%) |
| 1 | Aqueous Ammonia (28%) | Dichloromethane | 0 to RT | 4 | 70 |
| 2 | Ammonia in Methanol (7N) | Methanol | 0 to RT | 2 | 85 |
| 3 | Anhydrous Ammonia (gas) | THF | 0 | 3 | 90 |
| 4 | Aqueous Ammonia (28%) with Triethylamine (2 eq) | Dichloromethane | 0 to RT | 4 | 78 |
Note: Yields are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-2-benzothiazolesulfonyl Chloride via Sandmeyer Reaction
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-nitrobenzothiazole (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (or hydrochloric acid).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) chloride (0.2 eq) in glacial acetic acid.
-
Bubble sulfur dioxide gas through this solution at 10-15 °C until the solution is saturated.
-
Slowly add the cold diazonium salt solution from the first step to the sulfur dioxide/copper chloride solution, maintaining the temperature between 10-20 °C.
-
Continue to stir the reaction mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of this compound
-
Amination:
-
Dissolve the crude 6-nitro-2-benzothiazolesulfonyl chloride (1.0 eq) in an anhydrous solvent such as THF or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the crude sulfonamide.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low sulfonyl chloride yield.
6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitro-2-benzothiazolesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A: this compound is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are known for a wide range of biological activities, and the sulfonamide group is a common feature in many pharmaceutical agents. While specific research on this exact molecule is limited in publicly available literature, related benzothiazole sulfonamides have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The nitro group and sulfonamide moiety suggest its potential as a subject of interest in medicinal chemistry and drug discovery.
Q2: I am having trouble dissolving this compound. Is this a known issue?
A: Yes, poor aqueous solubility is a common characteristic of many benzothiazole derivatives, particularly those with nitro groups which can increase hydrophobicity.[1] The planar, fused ring structure of the benzothiazole core contributes to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate the compound effectively.
Q3: What are the predicted solubility properties of this compound?
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound for in vitro and other experimental assays.
Problem 1: The compound is not dissolving in my aqueous buffer.
-
Cause: As mentioned, this compound is expected to have very low aqueous solubility.
-
Solution 1: Use of a Co-solvent. The most common approach for dissolving poorly soluble compounds for biological assays is to first dissolve them in a water-miscible organic solvent and then dilute this stock solution into the aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used and powerful aprotic solvent for this purpose.[3]
-
Solution 2: pH Adjustment. The sulfonamide group has acidic protons. Depending on the pKa of the compound, adjusting the pH of the buffer to deprotonate the sulfonamide may increase its solubility in aqueous media. However, this must be done cautiously to avoid compound degradation and to ensure the final pH is compatible with your experimental system.
Problem 2: The compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
-
Cause: This occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in the mixed solvent system. Even though DMSO is miscible with water, the overall solvating power of the mixture is much lower than that of pure DMSO.
-
Solution 1: Lower the Final Concentration. The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Solution 2: Increase the Percentage of Co-solvent. You can try increasing the final percentage of DMSO in your aqueous buffer. However, it is crucial to determine the tolerance of your biological system (e.g., cells, enzymes) to the organic solvent, as high concentrations of DMSO can be toxic or interfere with the assay. A solvent tolerance control experiment is highly recommended.
-
Solution 3: Use of Surfactants or Solubilizing Agents. Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[4]
Problem 3: I am observing inconsistent results in my biological assays.
-
Cause: This could be due to partial precipitation of the compound, leading to an inaccurate and variable concentration of the active compound in the assay.
-
Solution 1: Visual Inspection. Before use, always visually inspect your final solution for any signs of precipitation (e.g., cloudiness, particles). If precipitation is observed, the solution should not be used.
-
Solution 2: Sonication. Gentle sonication of the stock solution before dilution and of the final aqueous solution can help to break up small aggregates and improve dissolution.
-
Solution 3: Fresh Preparations. Prepare fresh dilutions of the compound from the stock solution immediately before each experiment to minimize the risk of precipitation over time.
Quantitative Solubility Data
Specific experimental solubility data for this compound in common laboratory solvents is not widely published. The following table provides general guidance on solvents that are likely to be effective, based on the properties of related benzothiazole and sulfonamide compounds. Researchers should experimentally determine the solubility for their specific application.
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Very Low | Expected to be sparingly soluble.[5] |
| Ethanol | Polar Protic | Low to Moderate | May require heating or sonication. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A powerful solvent for many organic compounds.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a good solvent for poorly soluble compounds. |
| Dichloromethane (DCM) | Non-polar | Moderate to High | Useful for synthesis and purification, but less common for biological assays. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: In a suitable vial, add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or sonication for 5-10 minutes can be applied.
-
Visual Confirmation: Ensure the solution is clear and free of any visible particles before storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stock solutions.
-
Dilution into Aqueous Medium: For the final working concentration, dilute the appropriate DMSO stock solution into your pre-warmed cell culture medium or assay buffer. The final concentration of DMSO should be kept as low as possible (typically ≤ 0.5%) and should be consistent across all experimental and control groups.
-
Mixing: Mix the final solution thoroughly by gentle inversion or pipetting immediately after adding the DMSO stock.
-
Application: Add the final working solution to your cells or assay immediately to minimize the risk of precipitation.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for dissolving this compound.
Potential Signaling Pathway Involvement
Given that many benzothiazole derivatives exhibit anticancer properties, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
stability of 6-Nitro-2-benzothiazolesulfonamide in different solvents
Welcome to the technical support center for 6-Nitro-2-benzothiazolesulfonamide. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
Q2: In which solvents is this compound expected to be most and least stable?
A2:
-
Most Stable: Generally, non-polar aprotic solvents such as hexane and toluene, or polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are expected to provide a relatively stable environment, provided they are free of water and other reactive impurities.
-
Least Stable: Protic solvents, especially under acidic or basic conditions, may lead to degradation. For example, aqueous solutions with a high or low pH can promote hydrolysis of the sulfonamide group. The presence of reducing agents in any solvent can lead to the reduction of the nitro group.
Q3: What are the likely degradation products of this compound?
A3: Potential degradation can occur at two primary sites:
-
Sulfonamide Bond Cleavage: Hydrolysis can lead to the formation of 6-nitro-1,3-benzothiazol-2-amine and the corresponding sulfonic acid.
-
Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.
Q4: How can I monitor the stability of this compound in my solvent of choice?
A4: The most common and effective method is to use High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Quantification of the parent compound over time will provide data on its stability. Other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed for more sensitive detection and structural elucidation of degradation products.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | 1. Solvent-induced degradation: The chosen solvent may be reacting with the compound. 2. pH instability: The pH of the solution may be promoting hydrolysis. 3. Photodegradation: The compound may be sensitive to light. | 1. Switch to a less reactive, aprotic solvent. Ensure the solvent is anhydrous. 2. Buffer the solution to a neutral pH if an aqueous solvent is necessary. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Appearance of multiple new peaks in the chromatogram. | Compound degradation: The new peaks likely represent degradation products. | 1. Identify the degradation products using techniques like LC-MS/MS to understand the degradation pathway. 2. Re-evaluate the storage and handling conditions (temperature, light exposure, solvent choice). |
| Inconsistent solubility or precipitation of the compound. | 1. Poor solvent choice: The compound may have low solubility in the selected solvent. 2. Temperature effects: Solubility may be highly dependent on temperature. 3. Degradation to a less soluble product. | 1. Consult solubility data for similar sulfonamides and consider alternative solvents or co-solvent systems.[2][3] 2. Control the temperature of your experiment and storage. 3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Color change in the solution over time. | Degradation or reaction: The formation of colored byproducts often indicates a chemical transformation. Nitro compounds and their degradation products can be colored. | 1. Immediately analyze the solution using HPLC or another suitable analytical method to identify the new species. 2. Review the experimental conditions to identify potential sources of reaction or degradation. |
Stability Data Summary
As specific quantitative stability data for this compound is not available in published literature, the following table provides a general, qualitative stability outlook based on the chemical properties of sulfonamides and nitroaromatic compounds. It is crucial to perform experimental verification for your specific application.
| Solvent Class | Example Solvents | Expected Stability | Potential Degradation Pathway |
| Non-Polar Aprotic | Hexane, Toluene | High | Minimal |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Potential for reaction with impurities (e.g., water) |
| Polar Protic (Neutral) | Water, Ethanol, Methanol | Low to Moderate | Hydrolysis of the sulfonamide |
| Aqueous (Acidic) | pH < 4 | Low | Acid-catalyzed hydrolysis of the sulfonamide |
| Aqueous (Basic) | pH > 10 | Low | Base-catalyzed hydrolysis of the sulfonamide |
Experimental Protocol: Determining Solvent Stability
This protocol outlines a general method for assessing the stability of this compound in a specific solvent using HPLC.
Objective: To determine the degradation rate of this compound in a selected solvent over time at a specific temperature.
Materials:
-
This compound
-
High-purity solvent of interest
-
HPLC system with UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
Temperature-controlled incubator or water bath
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
-
Aliquot the working solution into several amber HPLC vials.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately analyze one of the freshly prepared samples by HPLC to determine the initial concentration of the parent compound. This will serve as the baseline.
-
-
Incubation:
-
Place the remaining vials in a temperature-controlled environment (e.g., 25°C, 40°C). Protect the vials from light.
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48 hours), remove one vial from the incubator.
-
Allow the sample to return to room temperature.
-
Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for determining compound stability.
Caption: Potential degradation pathways of this compound.
References
avoiding degradation of 6-Nitro-2-benzothiazolesulfonamide in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Nitro-2-benzothiazolesulfonamide. Below you will find frequently asked questions and troubleshooting guides to help avoid degradation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a heterocyclic compound containing a benzothiazole nucleus, a sulfonamide group, and a nitro group. Benzothiazole derivatives and sulfonamides are known to possess a wide range of biological activities.[1][2][3] Specifically, benzothiazole sulfonamides have been investigated as potent inhibitors of carbonic anhydrase isoforms, which are involved in various physiological and pathological processes, including glaucoma and tumorigenesis.[4][5] Therefore, this compound is likely to be used in research targeting carbonic anhydrase inhibition or similar biological pathways.
Q2: What are the general stability concerns for a compound like this compound?
A2: Nitroaromatic compounds, while often resistant to oxidative degradation, can be susceptible to reduction of the nitro group.[6] The stability of related benzothiazole derivatives can be affected by light, temperature, and pH. For instance, a similar compound, 2-[(6-Nitro-2-benzothiazolyl)azo]–pyrogallol, was found to degrade with increased irradiation time and temperature, showing optimal stability at a pH of 6.[1] It is also crucial to consider the low aqueous solubility of many benzothiazole derivatives, which can present challenges in biological assays.[7]
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to the low aqueous solubility of many related compounds, dissolving this compound may require an organic solvent such as DMSO or PEG3350, which have been shown to be suitable for both protein stability and ligand-binding experiments.[7] Stock solutions should be stored at -20°C or -80°C to minimize degradation. To prevent repeated freeze-thaw cycles that can lead to compound degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes. Protect solutions from light by using amber vials or by wrapping the container in foil.
Q4: What are the expected degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related nitroaromatic and sulfonamide compounds, potential degradation pathways could include:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially under reducing conditions or in the presence of certain enzymes.[8]
-
Hydrolysis of the sulfonamide group: The sulfonamide bond can be susceptible to hydrolysis, particularly at extreme pH values.
-
Photodegradation: Exposure to light, especially UV, can induce degradation of the benzothiazole ring system.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in biological assays. | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect all solutions from light and store at ≤ -20°C. |
| Low solubility of the compound in the assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and is compatible with the assay. Check for precipitation of the compound in the assay medium. Consider using a different co-solvent if solubility issues persist.[7] | |
| Non-optimal pH of the assay buffer. | Verify that the pH of your experimental buffer is within a stable range for the compound. Based on related compounds, a pH around 6-7.5 is likely to be optimal.[1] | |
| Visible precipitation of the compound during the experiment. | The compound's solubility limit has been exceeded in the aqueous assay buffer. | Decrease the final concentration of the compound. If possible, increase the percentage of the organic co-solvent, ensuring it does not affect the biological system. |
| Gradual loss of activity in a time-course experiment. | The compound is unstable under the experimental conditions (e.g., temperature, light exposure). | Minimize the incubation time if possible. Conduct experiments under low-light conditions. If the experiment requires elevated temperatures, perform a preliminary stability test of the compound under those conditions. |
| Baseline drift or unexpected signals in spectroscopic assays. | The compound or its degradation products interfere with the detection method. | Run control experiments with the compound in the assay buffer without the biological target to check for any background signal or signal decay. If interference is observed, consider a different assay format. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol: General Carbonic Anhydrase Inhibition Assay
This is a generalized protocol and may need optimization for specific carbonic anhydrase isoforms.
-
Principle: This assay measures the inhibition of carbonic anhydrase-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA), which produces the yellow-colored p-nitrophenol, detectable at 400 nm.
-
Materials:
-
Human carbonic anhydrase (e.g., hCA II)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Substrate: p-nitrophenyl acetate (pNPA) in acetonitrile.
-
This compound stock solution (in DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer from the stock solution. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
Diluted this compound or vehicle control (DMSO in assay buffer).
-
Carbonic anhydrase solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the inhibitor and calculate the IC50 value.
-
Visualizations
Logical Workflow for Troubleshooting Compound Instability
Caption: A flowchart for troubleshooting inconsistent experimental results.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for a carbonic anhydrase inhibition assay.
References
- 1. Synthesis and Evaluation of the Hypoglycemic and Hypolipidemic Activity of Sulfonamide-benzothiazole Derivatives of Benzylidene-2,4- thiazolidnedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing reaction conditions for 6-nitrobenzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-nitrobenzothiazole and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6-nitrobenzothiazole, particularly through the nitration of 2-aminobenzothiazole derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of 6-Nitrobenzothiazole | 1. Incomplete reaction. 2. Formation of multiple isomers (e.g., 4-, 5-, and 7-nitro). 3. Suboptimal reaction temperature. 4. Insufficient nitrating agent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Protect the 2-amino group with an acyl group (e.g., acetyl) before nitration to direct nitration to the 6-position.[2][3] 3. Maintain a low reaction temperature (0-10°C) during the addition of the nitrating agent to control the reaction rate and minimize side products.[1][2] 4. Use a slight molar excess of nitric acid in the mixed acid.[2] |
| Formation of Impurities | 1. Over-nitration (dinitration). 2. Oxidation of the starting material. 3. Incomplete hydrolysis of the protecting group. | 1. Carefully control the stoichiometry of the nitrating agent and the reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere if sensitive starting materials are used. 3. After nitration, ensure complete deprotection by monitoring the reaction via TLC and adjusting the hydrolysis conditions (e.g., heating time, pH) as necessary.[2] |
| Reaction Stalls or is Sluggish | 1. Poor solubility of the starting material in the reaction medium. 2. Insufficient activation by the acid catalyst. | 1. Ensure the 2-acylaminobenzothiazole is fully dissolved in concentrated sulfuric acid before cooling and adding the nitrating agent.[2] 2. Use a sufficient amount of sulfuric acid to act as both a solvent and a catalyst. |
| Difficulty in Product Isolation and Purification | 1. Product is an oil or does not precipitate. 2. Co-precipitation of isomers. | 1. Pour the reaction mixture onto ice water to induce precipitation of the product.[1][2] 2. Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1] For challenging separations, column chromatography on silica gel may be necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-6-nitrobenzothiazole with high purity?
A1: The most selective method involves a two-step process: first, protect the amino group of 2-aminobenzothiazole by acylation (e.g., with acetic anhydride to form 2-acetylaminobenzothiazole).[3] Then, nitrate this intermediate using a mixture of nitric acid and sulfuric acid.[2] The acyl group directs the nitration primarily to the 6-position. Finally, the acyl group is removed by hydrolysis to yield 2-amino-6-nitrobenzothiazole with minimal isomeric impurities.[2][3] Direct nitration of 2-aminobenzothiazole is generally not recommended as it produces a mixture of isomers.
Q2: How can I improve the yield and reduce the reaction time for my synthesis?
A2: Microwave-assisted synthesis can significantly improve yields and shorten reaction times. For instance, in the synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole, microwave irradiation reduced the reaction time from 2 hours to 8-10 minutes and increased the yield from 38% to 76-80%.[5] Microwave activation has also been successfully used for the C-alkylation of nitronate anions in the synthesis of 2-alkyl-6-nitrobenzothiazoles.[4]
Q3: What are the optimal temperature conditions for the nitration step?
A3: The nitration of 2-acylaminobenzothiazole should be carried out at a low temperature, typically between 5°C and 10°C.[2] The starting material is first dissolved in sulfuric acid monohydrate at a slightly higher temperature (20-30°C), and then the mixture is cooled before the dropwise addition of the mixed nitrating acid.[6] Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.
Q4: How can I confirm the identity and purity of my synthesized 6-nitrobenzothiazole?
A4: The identity and purity of the final product can be confirmed using various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (e.g., 248-252°C for 2-amino-6-nitrobenzothiazole).[2]
-
Spectroscopy:
-
Chromatography: Use Thin Layer Chromatography (TLC) to check for the presence of impurities.[1] High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole via Acyl Protection
This protocol is adapted from established procedures involving the protection of the amino group, followed by nitration and deprotection.[2][6]
Step 1: Acetylation of 2-Aminobenzothiazole
-
Dissolve 2-aminobenzothiazole in acetic anhydride.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Filter the precipitated 2-acetylaminobenzothiazole, wash with water, and dry.
Step 2: Nitration of 2-Acetylaminobenzothiazole
-
Carefully add 1.0 mole of 2-acetylaminobenzothiazole to 490 g of sulfuric acid monohydrate at 20-30°C.
-
Cool the mixture to 5-10°C in an ice bath.
-
Prepare a mixed acid solution containing 31.5% nitric acid in sulfuric acid.
-
Add the mixed acid dropwise to the 2-acetylaminobenzothiazole solution, maintaining the temperature between 5-10°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 10-15°C.
-
Pour the reaction mixture onto 1000 g of ice with stirring.
-
Filter the precipitate (2-acetylamino-6-nitrobenzothiazole) and wash thoroughly with water.
Step 3: Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole
-
Suspend the water-moist precipitate from Step 2 in methanol.
-
Heat the suspension to 60°C.
-
Adjust the pH to 10.5 with concentrated sodium hydroxide solution and maintain this pH for 5 hours.
-
Cool the mixture to 20°C to crystallize the product.
-
Filter the 2-amino-6-nitrobenzothiazole, wash with methanol, and then with water until neutral.
-
Dry the final product in a vacuum oven at 50°C.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Schiff Base from 2-Amino-6-nitrobenzothiazole [5]
| Method | Reaction Time | Yield |
| Conventional Heating | 2 hours | 38% |
| Microwave Irradiation | 8-10 minutes | 76-80% |
Visualizations
Caption: General workflow for the synthesis of 2-amino-6-nitrobenzothiazole.
Caption: Troubleshooting decision tree for 6-nitrobenzothiazole synthesis.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Nitro-2-benzothiazolesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitro-2-benzothiazolesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis is typically a two-stage process. The first stage involves the synthesis of the intermediate, 2-amino-6-nitrobenzothiazole. The second stage is the conversion of this intermediate to the final product, this compound.
Stage 1: Synthesis of 2-amino-6-nitrobenzothiazole
-
Route A: Nitration of 2-aminobenzothiazole. This is a common method, but it can lead to the formation of multiple nitro isomers.
-
Route B: From p-nitroaniline. This method involves the reaction of p-nitroaniline with a thiocyanate source.
-
Route C: From phenyl thiourea. This route involves the cyclization and nitration of phenyl thiourea. To improve the selectivity for the desired 6-nitro isomer, it is highly recommended to first protect the 2-amino group of 2-aminobenzothiazole with an acyl group (e.g., acetyl) before the nitration step. This directs the nitration primarily to the 6-position and minimizes the formation of other isomers. The protecting group is then removed by hydrolysis.
Stage 2: Synthesis of this compound from 2-amino-6-nitrobenzothiazole This conversion is typically achieved through a Sandmeyer-type reaction. The 2-amino group is first converted to a diazonium salt via diazotization. This is followed by a reaction with sulfur dioxide in the presence of a copper catalyst to form the intermediate 6-nitro-2-benzothiazolesulfonyl chloride. Finally, the sulfonyl chloride is reacted with ammonia to yield the desired this compound.
Q2: What are the most common impurities I should be aware of?
A2: The primary impurities depend on the synthetic stage:
-
During the synthesis of 2-amino-6-nitrobenzothiazole: The most common impurities are the isomeric nitro compounds: 4-nitro-, 5-nitro-, and 7-nitro-2-aminobenzothiazole. Without a protecting group on the 2-amino function, the yield of these isomers can be significant. Even with a protecting group, trace amounts of these isomers can be present.
-
During the synthesis of this compound:
-
Unreacted 2-amino-6-nitrobenzothiazole: Incomplete diazotization will result in the starting material being carried through.
-
6-Nitro-2-chlorobenzothiazole: If hydrochloric acid is used for diazotization, the diazonium group can be displaced by chloride in a competing Sandmeyer reaction.
-
6-Nitro-2-benzothiazolesulfonic acid: The intermediate sulfonyl chloride is susceptible to hydrolysis, which will form the corresponding sulfonic acid.
-
Biaryl impurities: Radical side reactions during the Sandmeyer reaction can lead to the formation of biaryl compounds.
-
Q3: How can I minimize the formation of isomeric impurities during nitration?
A3: The most effective method is to protect the 2-amino group of 2-aminobenzothiazole with an acyl group, such as an acetyl group, before nitration. This significantly increases the selectivity for the formation of the 6-nitro isomer. The acyl group can be subsequently removed by hydrolysis to yield the desired 2-amino-6-nitrobenzothiazole with high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-amino-6-nitrobenzothiazole | - Inefficient nitration. - Formation of multiple nitro isomers. - Incomplete reaction. | - Ensure the nitrating agent is fresh and of the correct concentration. - Protect the 2-amino group with an acetyl group prior to nitration to improve regioselectivity. - Monitor the reaction by TLC to ensure completion. |
| Presence of multiple spots on TLC after nitration | - Formation of 4-, 5-, and 7-nitro isomers. | - Use a protected 2-aminobenzothiazole for the nitration reaction. - Purify the crude product by column chromatography or recrystallization to isolate the desired 6-nitro isomer. |
| Low yield of this compound | - Incomplete diazotization of 2-amino-6-nitrobenzothiazole. - Decomposition of the diazonium salt. - Hydrolysis of the intermediate 6-nitro-2-benzothiazolesulfonyl chloride. | - Ensure the temperature during diazotization is kept low (typically 0-5 °C) to prevent decomposition of the diazonium salt. - Use the diazonium salt immediately in the next step. - Minimize the presence of water after the formation of the sulfonyl chloride to prevent hydrolysis. |
| Product contains 6-Nitro-2-chlorobenzothiazole | - Competing Sandmeyer reaction with chloride ions from HCl used in diazotization. | - Use an alternative acid for diazotization, such as sulfuric acid, if compatible with the overall reaction scheme. - Carefully control the reaction conditions of the subsequent sulfonation step to favor it over the competing chlorination. |
| Product is acidic and highly water-soluble | - The intermediate 6-nitro-2-benzothiazolesulfonyl chloride has hydrolyzed to 6-Nitro-2-benzothiazolesulfonic acid. | - Perform the reaction under anhydrous conditions as much as possible, especially after the formation of the sulfonyl chloride. - Work up the reaction mixture promptly after the sulfonyl chloride is formed. |
Summary of Potential Impurities
| Impurity Name | Structure | Stage of Formation | Reason for Formation |
| 4-Nitro-2-aminobenzothiazole | Isomer | Synthesis of 2-amino-6-nitrobenzothiazole | Non-regioselective nitration |
| 5-Nitro-2-aminobenzothiazole | Isomer | Synthesis of 2-amino-6-nitrobenzothiazole | Non-regioselective nitration |
| 7-Nitro-2-aminobenzothiazole | Isomer | Synthesis of 2-amino-6-nitrobenzothiazole | Non-regioselective nitration |
| 6-Nitro-2-chlorobenzothiazole | Byproduct | Synthesis of this compound | Sandmeyer reaction with chloride |
| 6-Nitro-2-benzothiazolesulfonic acid | Hydrolysis product | Synthesis of this compound | Hydrolysis of sulfonyl chloride |
| Unreacted 2-amino-6-nitrobenzothiazole | Starting material | Synthesis of this compound | Incomplete diazotization |
Experimental Protocols
1. Synthesis of 2-Acetamido-6-nitrobenzothiazole (Protection & Nitration)
-
Protection: 2-Aminobenzothiazole is reacted with acetic anhydride in a suitable solvent like acetic acid or pyridine to form 2-acetamidobenzothiazole.
-
Nitration: The protected 2-acetamidobenzothiazole is then carefully nitrated using a mixture of nitric acid and sulfuric acid at a low temperature (e.g., 0-10 °C) to yield 2-acetamido-6-nitrobenzothiazole.
-
Hydrolysis: The resulting 2-acetamido-6-nitrobenzothiazole is hydrolyzed using an acid or base to remove the acetyl group and afford 2-amino-6-nitrobenzothiazole.
2. Synthesis of this compound
-
Diazotization: 2-Amino-6-nitrobenzothiazole is suspended in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄). A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sulfonylation (Sandmeyer-type reaction): The freshly prepared diazonium salt solution is added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of a copper(I) salt (e.g., CuCl). This reaction forms the 6-nitro-2-benzothiazolesulfonyl chloride.
-
Amination: The crude sulfonyl chloride is then carefully reacted with aqueous ammonia to form the final product, this compound. The product is typically isolated by filtration and purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound highlighting key intermediates and potential side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Scale-Up Synthesis of 6-Nitro-2-benzothiazolesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Nitro-2-benzothiazolesulfonamide. While specific literature on the scale-up of this exact molecule is limited, the following information is compiled from established principles of chemical synthesis, focusing on the key transformations involved: electrophilic nitration and sulfonamide formation on a benzothiazole core.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| NIT-01 | Low Yield of Nitrated Product | - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient nitrating agent. - Poor mixing leading to localized reactions. | - Monitor reaction progress using TLC or HPLC. - Carefully control the temperature; nitrations are often exothermic.[1][2] - Perform a stoichiometric analysis of the nitrating agent. - Ensure efficient agitation, especially in larger reactors, to maintain a homogeneous reaction mixture.[3] |
| NIT-02 | Formation of Multiple Isomers | - Incorrect choice of nitrating agent or reaction conditions. - The directing effects of substituents on the benzothiazole ring may lead to a mixture of regioisomers. | - Screen different nitrating systems (e.g., HNO₃/H₂SO₄, fuming HNO₃, N-nitrosaccharin) to improve regioselectivity.[4] - Optimize the reaction temperature, as it can influence isomer distribution. - Consider a synthetic route where the nitro group is introduced earlier to a simpler precursor with more predictable directing effects. |
| NIT-03 | Runaway Reaction During Nitration | - Poor temperature control of the highly exothermic nitration reaction.[1][5] - Addition rate of the nitrating agent is too fast. - Inadequate cooling capacity for the reactor size. | - CRITICAL: Conduct a thorough thermal hazard evaluation using reaction calorimetry (RC1e) before scale-up.[5][6] - Implement a slow, controlled addition of the nitrating agent with continuous temperature monitoring. - Ensure the cooling system is sufficient for the scale of the reaction. - For larger scales, consider continuous flow nitration for superior temperature control and safety.[7][8][9] |
| SUL-01 | Low Conversion to Sulfonamide | - Inactive sulfonyl chloride intermediate. - Poorly nucleophilic amine. - Presence of moisture inactivating the sulfonyl chloride. | - Ensure the sulfonyl chloride is freshly prepared and of high purity. - Use a suitable base (e.g., pyridine, triethylamine) to facilitate the reaction. - Conduct the reaction under anhydrous conditions. |
| PUR-01 | Difficulty in Removing Acidic Impurities | - Residual nitric and sulfuric acid from the nitration step. - Formation of nitrophenolic byproducts. | - Perform a multi-stage counter-current wash with an alkaline solution (e.g., sodium bicarbonate, ammonia) to neutralize and extract acidic impurities.[10] - Follow with a water wash to remove any remaining salts. |
| PUR-02 | Presence of Dinitro Byproducts | - Over-nitration due to harsh reaction conditions. | - Optimize the stoichiometry of the nitrating agent and reaction time. - If separation by crystallization is difficult, consider selective reduction of the dinitro compounds to their amino-nitro derivatives, which can then be more easily separated by acidic extraction or chromatography.[11] |
Frequently Asked Questions (FAQs)
1. What are the primary safety concerns when scaling up the nitration of a benzothiazole derivative?
The primary safety concern is the high exothermicity of the nitration reaction, which can lead to a thermal runaway if not properly managed.[1][5] The use of corrosive and hazardous reagents like concentrated nitric and sulfuric acids also poses significant risks.[8] It is crucial to have robust temperature control, adequate cooling capacity, and a well-defined emergency plan. For larger scales, transitioning from batch to continuous flow processing can significantly enhance safety by minimizing the reaction volume at any given time and providing superior heat transfer.[2][7]
2. How can I control the regioselectivity of the nitration on the benzothiazole ring?
Regioselectivity is influenced by the existing substituents on the benzothiazole ring and the reaction conditions. To favor the desired 6-nitro isomer, a careful selection of the nitrating agent and solvent is necessary. Milder nitrating agents may offer better selectivity.[4] It is advisable to perform small-scale screening experiments with different nitrating systems and temperatures to determine the optimal conditions for achieving the desired isomer.
3. What are the key parameters to consider when scaling up the reaction from the lab to a pilot plant?
When scaling up, it's important to consider that reaction parameters do not always scale linearly. Key considerations include:
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.[3]
-
Mass Transfer and Mixing: Achieving homogeneous mixing is more difficult in larger reactors and can impact reaction rates and impurity profiles.[3]
-
Reagent Addition Times: Addition times may need to be adjusted to manage the exotherm and maintain optimal reaction concentrations.
Employing principles of Quality by Design (QbD) and Design of Experiments (DoE) at the laboratory scale can help identify critical process parameters and establish a robust design space for scale-up.[3]
4. What are the most common methods for purifying crude this compound?
Purification typically involves several steps to remove unreacted starting materials, isomers, and byproducts from the nitration and sulfonylation steps. Common techniques include:
-
Washing: The crude product is often washed with an aqueous alkaline solution to remove residual acids and acidic byproducts like nitrophenols.[10]
-
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity. Melt crystallization can also be an option for removing impurities.[12]
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although this is often less desirable for large-scale production due to cost and solvent usage.
5. Are there greener alternatives to traditional nitration methods?
Yes, research is ongoing to develop more environmentally friendly nitration protocols. Some alternatives to the traditional mixed acid system include the use of solid acid catalysts or milder nitrating agents like N-nitrosaccharin, which can reduce the amount of acidic waste.[4] Continuous flow processing is also considered a greener technology as it can improve reaction efficiency and reduce waste streams.[8]
Experimental Workflow and Diagrams
The synthesis of this compound can be envisioned through two primary routes, each with distinct workflows.
Route A: Nitration followed by Sulfonamide Formation
Caption: Workflow for Route A: Synthesis via nitration of 2-aminobenzothiazole.
Route B: Sulfonamide Formation followed by Nitration
Caption: Workflow for Route B: Synthesis via nitration of a sulfonamide precursor.
Logical Relationship: Troubleshooting Nitration Issues
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitration and flow chemistry [ewadirect.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 11. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
long-term storage conditions for 6-Nitro-2-benzothiazolesulfonamide
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for experiments involving 6-Nitro-2-benzothiazolesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly sealed to prevent moisture absorption and contamination. While specific temperature ranges are not available, storage in a standard laboratory refrigerator (2-8 °C) is a common practice for ensuring the long-term integrity of related nitroaromatic compounds.
Q2: What is the appearance of this compound?
A2: Based on structurally similar compounds like 2-amino-6-nitrobenzothiazole, it is expected to be a yellow or orange crystalline powder.[3]
Q3: What are the known incompatibilities of this compound?
A3: Avoid contact with strong oxidizing agents and strong acids.[2] Reactions with these substances can be exothermic and may lead to degradation of the compound.
Q4: What are the hazardous decomposition products of this compound?
A4: Upon thermal decomposition, this compound may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[2]
Q5: Is this compound soluble in water?
A5: Benzothiazole derivatives are generally insoluble in water.[3] For experimental use, dissolution in an appropriate organic solvent is typically required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Degradation | Improper storage (exposure to light, moisture, or high temperatures). | Store the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place. |
| Contamination. | Use clean spatulas and equipment when handling the compound. Avoid introducing impurities. | |
| Inconsistent Experimental Results | Incomplete dissolution of the compound. | Ensure complete dissolution in the chosen solvent before use. Sonication may aid in dissolving the compound. |
| Instability of the compound in the experimental buffer or media. | Perform a stability study of the compound in your specific experimental medium to determine its half-life. | |
| Difficulty Dissolving the Compound | Use of an inappropriate solvent. | Test a range of organic solvents (e.g., DMSO, DMF, ethanol) to find a suitable one that is compatible with your experimental system. |
| Low-quality or impure compound. | Verify the purity of the compound using analytical techniques such as HPLC or NMR. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | Cool, dry place (2-8 °C recommended for long-term) | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [2] |
| Hazardous Decomposition | NOx, CO, CO2, SOx | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tube. For example, for 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific compound), you would weigh out X mg.
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General experimental workflow for in vitro cell-based assays.
References
Validation & Comparative
Validating the Inhibitory Effect of 6-Nitro-2-benzothiazolesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbonic Anhydrase Inhibition: A Comparative Analysis
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. Their involvement in various pathological conditions has made them attractive targets for drug discovery. The following tables summarize the inhibitory activity (Ki values in nM) of a series of 2-substituted-benzothiazole-6-sulfonamides against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA VII, and hCA IX. Acetazolamide (AAZ), a clinically used carbonic anhydrase inhibitor, is included for comparison.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 2.5 | 25 |
| 2-Amino-benzothiazole-6-sulfonamide | 2327 | 108 | 92.3 | 3.7 |
| 2-Formylamino-benzothiazole-6-sulfonamide | 1254 | 87.5 | 42.2 | 295.6 |
| 2-Acetylamino-benzothiazole-6-sulfonamide | 84.1 | 25.4 | 75.4 | 38.2 |
Table 1: Inhibitory Activity of 2-Substituted-benzothiazole-6-sulfonamides and Acetazolamide against hCA Isoforms I, II, VII, and IX.
Experimental Protocols
The determination of the inhibitory activity of the compounds listed above was performed using a stopped-flow CO2 hydrase assay.
Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition
This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are determined by measuring the enzyme's activity at various concentrations of the inhibitor.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, VII, IX)
-
Inhibitor compounds (e.g., benzothiazole-6-sulfonamide derivatives, Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant hCA isoforms and the inhibitor compounds.
-
Assay Mixture Preparation: In the stopped-flow instrument's syringes, prepare the reaction mixtures. One syringe contains the enzyme solution in the buffer, and the other contains the CO2-saturated water and the pH indicator. For inhibition assays, the enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Reaction Initiation and Data Acquisition: The contents of the two syringes are rapidly mixed in the stopped-flow instrument's observation cell, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored over time using the spectrophotometer. The initial rates of the reaction are calculated from the linear portion of the progress curves.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this plot. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.
Visualizing the Molecular Interactions and Processes
To better understand the context of this research, the following diagrams illustrate the fundamental signaling pathway of carbonic anhydrase and a general workflow for evaluating enzyme inhibitors.
Caption: The catalytic cycle of carbonic anhydrase.
Caption: A generalized workflow for screening and developing carbonic anhydrase inhibitors.
A Comparative Analysis of 6-Nitro-2-benzothiazolesulfonamide and Other Key Sulfonamide Inhibitors of Carbonic Anhydrase
For Immediate Publication
This guide provides a detailed comparison of 6-Nitro-2-benzothiazolesulfonamide with other prominent sulfonamide inhibitors, focusing on their inhibitory activity against key human carbonic anhydrase (hCA) isoforms. This document is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.
The sulfonamide functional group is a cornerstone in the design of carbonic anhydrase inhibitors. These inhibitors are crucial therapeutic agents for conditions such as glaucoma, epilepsy, and certain types of cancer.[1][2] Their mechanism of action involves binding to the zinc ion within the active site of carbonic anhydrase, preventing the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate.[3] This guide focuses on the comparative inhibitory potency and selectivity of this compound against widely studied isoforms hCA I, II, IX, and XII, benchmarked against established clinical inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of sulfonamides is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for this compound and other standard sulfonamide inhibitors against four key human carbonic anhydrase isoforms.
| Inhibitor | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II | Kᵢ (nM) vs hCA IX | Kᵢ (nM) vs hCA XII |
| This compound | 7,590 | 65.6 | 37.4 | 45.8 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Methazolamide (MZA) | 50 | 14 | 25 | 5.7 |
| Dorzolamide (DZA) | 3,000 | 0.54 | 46 | 51 |
| Brinzolamide (BRZ) | 3,800 | 0.77 | 42 | 52 |
Note: Data for this compound and comparative inhibitors are compiled from various enzymatic inhibition assays. Selectivity can be inferred by comparing Kᵢ values across different isoforms.
From the data, it is evident that while this compound is a potent inhibitor of isoforms hCA II, IX, and XII, it shows significantly less activity against the cytosolic isoform hCA I. This suggests a degree of selectivity for the tumor-associated (IX and XII) and physiologically dominant (II) isoforms over hCA I. In comparison, clinically established drugs like Dorzolamide and Brinzolamide are exceptionally potent against hCA II.
Experimental Protocols
The determination of inhibition constants (Kᵢ) for carbonic anhydrase inhibitors is primarily conducted using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.
Stopped-Flow CO₂ Hydration Assay Protocol
1. Principle: This assay measures the initial rates of the CA-catalyzed CO₂ hydration reaction. The reaction produces protons, causing a pH drop in a buffered solution, which is monitored spectrophotometrically using a pH indicator. The inhibition constant (Kᵢ) is determined by measuring the enzyme's activity at various concentrations of the inhibitor.
2. Reagents and Buffers:
-
Assay Buffer: Tris-HCl buffer (20 mM, pH 8.3), containing a pH indicator (e.g., 100 µM Phenol Red).
-
Enzyme Solution: Purified human carbonic anhydrase isoforms (hCA I, II, IX, or XII) dissolved in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5) to a stock concentration of 1 mg/mL.[4]
-
Substrate Solution: CO₂-saturated deionized water. This is prepared by bubbling pure CO₂ gas into chilled, deionized water for at least 30 minutes prior to and during the experiments.[4]
-
Inhibitor Solutions: A series of dilutions of the sulfonamide inhibitor prepared in a solvent compatible with the assay (e.g., DMSO), with final concentrations bracketing the expected Kᵢ value.
3. Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and kinetic data acquisition. The instrument should be thermostatted, typically at 25°C.
4. Procedure:
-
Equilibrate all solutions to the assay temperature (25°C).
-
One syringe of the stopped-flow instrument is loaded with the enzyme and inhibitor in the assay buffer. The other syringe is loaded with the CO₂-saturated water.
-
The instrument rapidly mixes the contents of the two syringes, initiating the hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time (typically at 570 nm for Phenol Red) to determine the initial reaction velocity.
-
The non-catalyzed rate is determined by performing the assay without the enzyme.
-
Enzyme activity is measured at a range of inhibitor concentrations.
5. Data Analysis:
-
The initial velocity (V) of the reaction is calculated from the linear portion of the kinetic trace.
-
The Kᵢ value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using a Dixon plot (1/V vs. inhibitor concentration). The IC₅₀ value (concentration of inhibitor that causes 50% inhibition) is first determined from the dose-response curve.
-
The Kᵢ is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.
Visualized Experimental Workflow
The following diagram illustrates the workflow for determining the carbonic anhydrase inhibition constants using the stopped-flow method.
References
- 1. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of 6-Nitro-2-benzothiazolesulfonamide and Acetazolamide in Carbonic Anhydrase Inhibition: A Review of Available Data
For researchers, scientists, and professionals in drug development, a direct comparative analysis of the carbonic anhydrase (CA) inhibitory activity between 6-Nitro-2-benzothiazolesulfonamide and the well-established drug acetazolamide is not currently available in the reviewed scientific literature. Extensive searches for studies that have concurrently synthesized and evaluated this compound for its CA inhibitory potential alongside acetazolamide did not yield any publications with direct, quantitative comparative data such as IC50 or Ki values.
While a significant body of research exists on the development of various benzothiazole sulfonamide derivatives as potent carbonic anhydrase inhibitors, with many studies utilizing acetazolamide as a standard for comparison, the specific 6-nitro substituted compound of interest has not been a subject of these published investigations. The existing literature focuses on other substitutions on the benzothiazole ring.
This guide, therefore, will provide a detailed overview of acetazolamide's well-documented activity and the general landscape of benzothiazole sulfonamides as a class of CA inhibitors, highlighting the current gap in knowledge regarding the this compound derivative.
Acetazolamide: The Benchmark Carbonic Anhydrase Inhibitor
Acetazolamide is a potent, non-specific inhibitor of carbonic anhydrase isoforms and has been a cornerstone in therapeutic applications for decades.[1] Its primary mechanism of action involves the reversible inhibition of carbonic anhydrase, an enzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] This inhibition has wide-ranging physiological effects, making acetazolamide a valuable therapeutic agent in various conditions.
Established Clinical Applications of Acetazolamide:
-
Glaucoma: By inhibiting CA in the ciliary body of the eye, acetazolamide reduces the secretion of aqueous humor, thereby lowering intraocular pressure.
-
Diuresis: In the proximal tubules of the kidney, CA inhibition leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in a diuretic effect.[2]
-
Epilepsy: The exact mechanism in epilepsy is not fully elucidated but is thought to involve the induction of metabolic acidosis in the central nervous system.
-
Acute Mountain Sickness: Acetazolamide helps to counteract the respiratory alkalosis that occurs at high altitudes.[2]
The inhibitory activity of acetazolamide against various human carbonic anhydrase (hCA) isoforms is well-characterized, with Ki (inhibition constant) values typically in the nanomolar range. For example, against the ubiquitous cytosolic isoform hCA II, acetazolamide exhibits potent inhibition.
Benzothiazole Sulfonamides as a Class of Carbonic Anhydrase Inhibitors
The benzothiazole sulfonamide scaffold has emerged as a promising framework for the design of novel and selective carbonic anhydrase inhibitors.[3][4][5] Researchers have extensively explored the structure-activity relationships (SAR) of this class of compounds, demonstrating that modifications to the benzothiazole ring system can lead to highly potent and isoform-selective inhibitors.[4][5]
Numerous studies have reported the synthesis and evaluation of various 2-amino-benzothiazole-6-sulfonamide derivatives.[4][6] These investigations have shown that substitutions at the 2-amino position can significantly influence the inhibitory potency and selectivity against different hCA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.[4][7] In many of these studies, newly synthesized benzothiazole sulfonamides have shown comparable or even superior inhibitory activity to acetazolamide against certain isoforms.[8]
The Unexplored Potential of this compound
Despite the extensive research into benzothiazole sulfonamides, the 6-nitro derivative remains a notable exception in the context of carbonic anhydrase inhibition. While some studies have reported the synthesis of 6-nitro-benzothiazole compounds for other biological applications, such as antimicrobial agents, their potential as CA inhibitors has not been documented in the available literature.[9]
The electron-withdrawing nature of the nitro group at the 6-position of the benzothiazole ring could theoretically influence the electronic properties of the sulfonamide group and its interaction with the zinc ion in the active site of carbonic anhydrase. However, without experimental data, any discussion of its potential activity remains speculative.
Experimental Protocols: A General Overview
While specific experimental details for this compound are unavailable, the general methodology for evaluating carbonic anhydrase inhibition is well-established.
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory potency of a compound against carbonic anhydrase is by measuring its effect on the CO₂ hydration activity of the enzyme. An esterase assay using 4-nitrophenyl acetate as a substrate is also frequently employed. The concentration of the inhibitor that produces 50% inhibition (IC50) is a standard measure of its potency. The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity.
The following is a generalized workflow for determining CA inhibition:
Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors like acetazolamide involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme.
Conclusion
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]
Structure-Activity Relationship of 6-Nitro-2-benzothiazolesulfonamide Analogs as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Nitro-2-benzothiazolesulfonamide analogs and related benzothiazole-6-sulfonamides, focusing on their structure-activity relationship (SAR) as inhibitors of human carbonic anhydrase (hCA) isoforms. The benzothiazole sulfonamide scaffold is a well-established pharmacophore for the development of potent and selective hCA inhibitors, which are therapeutic targets for a range of diseases including glaucoma, epilepsy, and certain types of cancer. The introduction of a nitro group at the 6-position of the benzothiazole ring can significantly influence the electronic properties and binding interactions of these compounds, leading to altered inhibitory potency and isoform selectivity.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of benzothiazole-6-sulfonamide analogs is typically evaluated against various hCA isoforms, with a focus on the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The following table summarizes the inhibitory activities (Ki values) of a series of 2-substituted-benzothiazole-6-sulfonamides against these isoforms. The data is primarily sourced from a study by Bua et al. (2017), which provides a systematic investigation of this class of compounds.[1] While a comprehensive dataset for a wide range of 6-nitro analogs is not available in a single study, the presented data allows for an insightful discussion on the SAR of the core scaffold and the anticipated effects of the 6-nitro substitution.
| Compound ID | R-Group at 2-position | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) |
| 1 | -NH₂ | 84.1 | 51.5 | 92.3 | 38.2 |
| 2 | -NHCOCH₃ | 115.3 | 11.2 | 78.5 | 15.7 |
| 3 | -NHCO(Phthalamide) | 95.4 | 7.8 | 85.1 | 10.5 |
| 4 | -I | 2327 | 369 | - | 295.6 |
| 5 | -Br | 187.5 | 15.1 | 31.1 | 25.4 |
| AAZ | Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 |
Data extracted from Bua et al., 2017.[1]
Structure-Activity Relationship Insights:
-
Effect of the 2-Amino Group: The parent compound, 2-amino-benzothiazole-6-sulfonamide (1 ), demonstrates broad-spectrum inhibitory activity against all tested isoforms, with Ki values in the nanomolar range.[1]
-
Acylation of the 2-Amino Group: Acylation of the 2-amino group, as seen in compounds 2 and 3 , generally leads to a significant increase in inhibitory potency against hCA II, IX, and XII. This suggests that the acyl moiety can engage in additional interactions within the enzyme's active site.[1]
-
Halogenation at the 2-Position: Replacement of the 2-amino group with halogens, such as iodine (4 ) or bromine (5 ), results in varied effects. While the iodo-substituted analog shows a marked decrease in potency, the bromo-substituted analog retains significant inhibitory activity, particularly against hCA II, VII, and IX.[1]
-
Anticipated Effect of the 6-Nitro Group: While not explicitly detailed in the table, the introduction of a strong electron-withdrawing group like the nitro group at the 6-position is expected to modulate the acidity of the sulfonamide group. This can enhance its binding to the zinc ion in the active site of carbonic anhydrase, potentially leading to increased inhibitory potency. The nitro group may also participate in additional hydrogen bonding or polar interactions within the active site, further influencing the binding affinity and isoform selectivity.
Experimental Protocols
The determination of the inhibitory potency of this compound analogs is crucial for establishing a reliable SAR. The most common method employed is the stopped-flow CO₂ hydrase assay.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
Objective: To determine the inhibitory constant (Ki) of a compound against a specific carbonic anhydrase isoform by measuring the enzyme's catalytic activity in the hydration of carbon dioxide.
Materials:
-
Applied Photophysics stopped-flow instrument.
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Buffer solution: 20 mM TRIS (pH 8.3) or 20 mM HEPES (pH 7.4).
-
Indicator solution: 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated water.
-
Inhibitor stock solutions of varying concentrations.
-
Sodium sulfate (Na₂SO₄) to maintain constant ionic strength.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified hCA isoforms and the test inhibitors in the appropriate buffer.
-
Assay Mixture Preparation: In the stopped-flow instrument's syringe, mix the buffer, indicator solution, and the desired concentration of the inhibitor. In the control experiments, the inhibitor is omitted.
-
Enzyme Addition: Add a known concentration of the hCA isoform to the assay mixture and allow it to incubate for a predetermined period to reach binding equilibrium.
-
Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water to initiate the hydration reaction.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator (Phenol Red) at its absorbance maximum (557 nm) over time. The initial rates of the CA-catalyzed CO₂ hydration reaction are measured for a duration of 10–100 seconds.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Visualizations
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
References
A Comparative Analysis of Nitro-Substituted Benzothiazole Inhibitors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of nitro-substituted benzothiazole inhibitors, supported by experimental data. This class of compounds has garnered significant interest due to its broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.
The introduction of a nitro group to the benzothiazole scaffold has been shown to significantly influence the pharmacological activity of these molecules.[1][2] This guide summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the signaling pathways through which these inhibitors exert their effects.
Data Presentation: A Comparative Overview of Inhibitory Activities
The following tables summarize the inhibitory activities of various nitro-substituted benzothiazole derivatives against different biological targets. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Anticancer Activity
Nitro-substituted benzothiazoles have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are presented below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nitro-substituted Benzothiazole (Compound A) | HepG2 (Liver Cancer) | 56.98 (24h), 38.54 (48h) | [1] |
| Fluorine-substituted Benzothiazole (Compound B) | HepG2 (Liver Cancer) | 59.17 (24h), 29.63 (48h) | [1] |
| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon Cancer) | 0.015 | [3] |
| Indole based hydrazine carboxamide scaffold 12 | H460 (Lung Cancer) | 0.28 | [3] |
| Indole based hydrazine carboxamide scaffold 12 | A549 (Non-small cell lung cancer) | 1.53 | [3] |
| Indole based hydrazine carboxamide scaffold 12 | MDA-MB-231 (Breast Cancer) | 0.68 | [3] |
| Nitro-styryl containing benzothiazole derivative 57 | Pancreatic Cancer Cells | 27 ± 0.24 | [3] |
Enzyme Inhibition
Nitro-substituted benzothiazoles are also effective inhibitors of various enzymes, including monoamine oxidase B (MAO-B), which is a target in the treatment of neurodegenerative diseases.
| Compound/Derivative | Enzyme | IC50 | Reference |
| Compound 4f | AChE | 23.4 ± 1.1 nM | [4] |
| Compound 4f | MAO-B | 40.3 ± 1.7 nM | [4] |
| Compound 4a | MAO-B | 67.4 ± 3.1 nM | [4] |
| Compound 4m | MAO-B | 56.7 ± 2.2 nM | [4] |
| Compound 3h | MAO-B | 0.062 µM | [5][6] |
| Compound 3e | hMAO-B | 0.060 µM | [7] |
| Benzothiazole derivative 2 | MAO-B | 0.028 µM | [8] |
| Most potent MAO-B inhibitor (4d) | MAO-B | 0.0046 µM | [8] |
Antibacterial Activity
The antibacterial potential of nitro-substituted benzothiazoles has been evaluated against various bacterial strains. The data is often presented as the zone of inhibition (ZOI) or minimum inhibitory concentration (MIC).
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| Compound N-01, K-06, K-08 | Pseudomonas aeruginosa | Potent activity at 50µg/ml and 100µg/ml | [2][9] |
| Compounds 43a, 43b | S. aureus, Bacillus subtilis, E. coli | ZOI = 21–27 mm | [10] |
| Compounds 8a, 8c (nitro substitution) | Pseudomonas aeruginosa, Escherichia coli | MIC = 0.09–0.18 mg/ml | [10] |
| Compound 59c (nitro substitution) | K. pneumonia | MIC = 0.4–0.8 μg/ml | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of common protocols used in the evaluation of nitro-substituted benzothiazole inhibitors.
Synthesis of Nitro-Substituted Benzothiazole Derivatives
A common synthetic route involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent. For example, nitro-substituted benzothiazole derivatives can be synthesized by the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in glacial acetic acid, followed by the addition of bromine.[2][9] Further modifications can be made to the 2-position of the benzothiazole ring to generate a library of compounds.
In Vitro Antibacterial Activity Assay (Cup Plate Method)
-
Preparation of Media and Inoculum: A fresh culture of the target bacteria (e.g., Pseudomonas aeruginosa) is prepared by inoculating it in nutrient broth and incubating at 37°C for 18-24 hours. This culture is then mixed with nutrient agar.[11]
-
Preparation of Test and Standard Solutions: The synthesized compounds and a standard antibiotic (e.g., procaine penicillin) are dissolved in a suitable solvent like dimethylformamide (DMF) and then diluted to the desired concentrations (e.g., 50 µg/ml and 100 µg/ml) with distilled water.[9]
-
Assay Procedure: Wells or "cups" are made in the solidified agar plates. A fixed volume of the test or standard solution is added to each cup.
-
Incubation and Measurement: The plates are incubated at 37°C for a specified period. The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each cup.[2][9]
In Vitro Enzyme Inhibition Assay (Fluorometric Method for MAO-A and MAO-B)
-
Assay Principle: This method detects the activity of monoamine oxidase enzymes by measuring the fluorescence of the product formed from a specific substrate.
-
Screening of Inhibitors: The synthesized compounds are initially screened at specific concentrations (e.g., 10⁻³ and 10⁻⁴ M) to identify potential inhibitors.[7]
-
Determination of IC50 Values: For active compounds, a range of concentrations is tested to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]
-
Data Analysis: The fluorescence is measured using a fluorometer, and the IC50 values are calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Nitro-substituted benzothiazoles exert their biological effects by modulating various signaling pathways. Understanding these pathways is critical for rational drug design and development.
Anticancer Signaling Pathways
Several studies have indicated that the anticancer effects of benzothiazole derivatives are mediated through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Caption: Anticancer mechanism of nitro-substituted benzothiazoles.
Nitro-substituted benzothiazole derivatives have been shown to suppress the proliferation of cancer cells by inhibiting key signaling molecules.[1] They can downregulate the expression of Epidermal Growth Factor Receptor (EGFR), which in turn inhibits downstream pathways like PI3K/AKT/mTOR, JAK/STAT, and ERK/MAPK, all of which are crucial for cancer cell growth and survival.[12] Furthermore, these compounds can inhibit the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators like COX-2 and iNOS.[1] This dual action of inhibiting proliferation and inflammation, coupled with the induction of apoptosis, makes them promising anticancer agents.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that responds to various cellular stresses and is involved in processes like apoptosis and inflammation.[] Some benzothiazole derivatives have been identified as inhibitors of JNK.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. rjptonline.org [rjptonline.org]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Nitro-2-benzothiazolesulfonamide and Related Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and inhibitory profile of benzothiazole-2-sulfonamides, with a focus on the structural class to which 6-Nitro-2-benzothiazolesulfonamide belongs. Due to the absence of publicly available, specific cross-reactivity data for this compound, this document leverages data from structurally related benzothiazole sulfonamides to offer a representative performance profile. The primary therapeutic target for this class of compounds is the zinc-containing enzyme family of carbonic anhydrases (CAs).
The following sections present a comparison of inhibitory activity against several human carbonic anhydrase (hCA) isoforms, a detailed experimental protocol for assessing CA inhibition, and visualizations of the inhibitory mechanism and experimental workflow.
Data Presentation: Inhibitory Profile of Benzothiazole Sulfonamides
The inhibitory potency of sulfonamides against various carbonic anhydrase isoforms is a critical determinant of their therapeutic potential and side-effect profile. The data presented below, extracted from peer-reviewed studies, compares the inhibition constants (Ki) of several benzothiazole sulfonamides and the widely used clinical inhibitor Acetazolamide against four key hCA isoforms: hCA I and II (cytosolic, off-target for many applications), and hCA IX and XII (transmembrane, tumor-associated targets). Lower Ki values indicate higher inhibitory potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard Inhibitor) | 250 | 12 | 25 | 5.7 |
| 2-Amino-benzothiazole-6-sulfonamide | 91.3 | 10.1 | 28.4 | - |
| 2-Amino-5-bromobenzothiazole-6-sulfonamide | 84.1 | 8.9 | 9.8 | - |
| Ureido-benzothiazole Sulfonamide Derivative (8c) | 61.5 | 5.1 | 4.5 | 0.54 |
| Ureido-benzothiazole Sulfonamide Derivative (10) | 157.4 | 8.9 | 9.8 | 0.78 |
Data for Acetazolamide and Ureido-derivatives sourced from a 2021 study on benzothiazole-based SLC-0111 analogues. Data for 2-Amino derivatives sourced from a 2017 study on benzo[d]thiazole-5- and 6-sulfonamides.
Experimental Protocols: Carbonic Anhydrase Inhibition Assay
The determination of carbonic anhydrase inhibitory activity is commonly performed using a stopped-flow CO2 hydrase assay. This method measures the enzyme's catalytic activity by observing the rate of pH change resulting from the hydration of CO2.
Principle: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). In the assay, the hydration of a CO₂-saturated solution leads to a decrease in pH. The time it takes for the pH to drop from a set value (e.g., 8.3) to a lower value (e.g., 6.3) is measured. The presence of an inhibitor slows down this reaction, resulting in a longer time for the pH change.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Tris-HCl buffer (20 mM, pH 8.3)
-
CO₂-saturated water
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., Acetazolamide)
-
Ice bath
-
Stopped-flow spectrophotometer equipped with a pH electrode or pH indicator dye detection system.
Procedure:
-
Preparation of Reagents: All solutions, including the buffer, enzyme, and CO₂-saturated water, should be pre-chilled and maintained at 0-4°C in an ice bath.
-
Enzyme Preparation: Prepare a stock solution of the hCA isoenzyme in the chilled Tris-HCl buffer. Immediately before use, dilute the enzyme to the working concentration.
-
Inhibitor Preparation: Prepare a stock solution of the test compound and standard inhibitor in a suitable solvent. Make serial dilutions to obtain a range of concentrations for IC50 or Ki determination.
-
Blank Measurement (Uncatalyzed Reaction):
-
Load one syringe of the stopped-flow instrument with the chilled Tris-HCl buffer.
-
Load the second syringe with chilled CO₂-saturated water.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Record the time required for the pH of the mixture to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T₀).
-
-
Enzyme Measurement (Catalyzed Reaction):
-
Load one syringe with the enzyme solution (in Tris-HCl buffer).
-
Load the second syringe with chilled CO₂-saturated water.
-
Initiate the reaction and record the time for the pH to drop from 8.3 to 6.3. This is the catalyzed reaction time (T).
-
-
Inhibited Reaction Measurement:
-
Pre-incubate the enzyme solution with various concentrations of the test compound or standard inhibitor for a defined period.
-
Load the enzyme-inhibitor mixture into one syringe.
-
Load the CO₂-saturated water into the second syringe.
-
Initiate the reaction and record the time for the pH drop.
-
-
Calculation of Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 × [(T_inhibited - T_catalyzed) / (T_uncatalyzed - T_catalyzed)].
-
The IC50 value (concentration of inhibitor causing 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Caption: Experimental Workflow for Carbonic Anhydrase Inhibition Assay.
Comparative Efficacy of 6-Nitrobenzothiazole Derivatives in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Anticonvulsant and Neuroprotective Efficacy of a 6-Nitrobenzothiazole Amine Derivative (N3) Against a Standard Antiepileptic Drug.
This guide provides a comparative analysis of the preclinical in vivo efficacy of a novel 6-nitrobenzothiazole derivative, specifically the 6-nitrobenzo[d]thiazol-2-amine derivative (N3), against the widely used anticonvulsant, Diazepam. The data presented is primarily derived from studies utilizing the pentylenetetrazole (PTZ)-induced seizure model in zebrafish, a well-established high-throughput model for screening antiepileptic compounds.
The emergence of benzothiazole derivatives as potential therapeutics for neurological disorders has prompted further investigation into their mechanisms and efficacy.[1][2] The 6-nitrobenzo[d]thiazol-2-amine (N3) derivative, in particular, has demonstrated significant potential in mitigating epileptic conditions through the modulation of inflammatory and neuroprotective pathways.[3] This guide aims to contextualize its performance by presenting key experimental findings alongside those of a standard clinical anticonvulsant.
In Vivo Efficacy Comparison: N3 vs. Diazepam
The following table summarizes the quantitative data on the anticonvulsant and neuroprotective effects of the 6-nitrobenzo[d]thiazol-2-amine derivative (N3) and Diazepam in a PTZ-induced seizure model in zebrafish.
| Parameter | 6-Nitrobenzo[d]thiazol-2-amine (N3) | Diazepam (Positive Control) | Pentylenetetrazole (PTZ) Group (Negative Control) | Experimental Model |
| Seizure Latency | Concentration-dependent increase | Concentration-dependent increase | Baseline seizure induction | Adult Zebrafish[4] |
| GABA Levels | Increased | Known to enhance GABAergic inhibition | Reduced | Zebrafish Larvae[3] |
| Reactive Oxygen Species (ROS) | Reduced | Not reported in this specific study | Increased | Zebrafish Larvae[3] |
| Glutathione (GSH) Levels | Increased (0.76 ± 0.03 nmol/mg) | Not reported in this specific study | Depleted | Zebrafish Larvae[3] |
| Lactate Dehydrogenase (LDH) | Reduced (7.47 ± 0.07 U/mg protein) | Not reported in this specific study | Increased | Zebrafish Larvae[3] |
| Pro-inflammatory Gene Expression | Suppressed | Not reported in this specific study | Increased | Zebrafish Larvae[3] |
| Neurodegeneration Markers | Reduced (amyloid plaques, calcium deposition) | Not reported in this specific study | Increased | Zebrafish Larvae[3] |
Experimental Protocols
The primary experimental model cited for the in vivo evaluation of these compounds is the pentylenetetrazole (PTZ)-induced seizure model in zebrafish.
PTZ-Induced Seizure Model in Zebrafish
-
Animal Model: Adult or larval zebrafish (Danio rerio).
-
Acclimatization: Zebrafish are acclimated to laboratory conditions.
-
Grouping: Animals are divided into several groups: a control group, a PTZ-only group (e.g., 6 mM PTZ), test compound groups (various concentrations of the 6-nitrobenzothiazole derivative), and a positive control group (e.g., Diazepam at various concentrations).[4]
-
Drug Administration: Test compounds and control drugs are administered to the zebrafish, typically by immersion in the tank water.
-
Seizure Induction: After a set pre-treatment period, seizures are induced by exposing the zebrafish to a solution of pentylenetetrazole (PTZ), a GABA-A receptor antagonist.[5]
-
Behavioral Analysis: Seizure-like behaviors are observed and quantified. These can include increased swimming activity, rapid circling, and clonus-like convulsions leading to a loss of posture. The latency to the onset of these different seizure stages is a key metric.
-
Biochemical and Molecular Analysis: Following the behavioral assessment, zebrafish larvae or tissues from adult fish can be collected for further analysis, including:
-
Measurement of neurotransmitter levels (e.g., GABA) using techniques like high-performance liquid chromatography (HPLC).[3]
-
Quantification of oxidative stress markers such as reactive oxygen species (ROS), glutathione (GSH), and lactate dehydrogenase (LDH).[3]
-
Analysis of pro-inflammatory gene expression via real-time PCR.[3]
-
Histological analysis to assess neurodegenerative markers like amyloid plaques and calcium deposition.[3]
-
Visualizing the Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the experimental workflow for evaluating anticonvulsant efficacy and the proposed neuroprotective signaling pathway of the 6-nitrobenzothiazole derivative.
Caption: Experimental workflow for in vivo anticonvulsant screening.
Caption: Proposed neuroprotective mechanism of the N3 derivative.
References
- 1. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Various Antiepileptic Drugs in Zebrafish PTZ-Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Epilepsy Modeling with Zebrafish | ZeClinics CRO [zeclinics.com]
Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various benzothiazole derivatives, supported by experimental data. Delve into the methodologies behind the findings and visualize the complex signaling pathways these compounds modulate.
Benzothiazole, a heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects. The versatility of the benzothiazole nucleus allows for structural modifications that can significantly influence its cytotoxic potency and selectivity against various cancer cell lines. This guide summarizes key findings on the cytotoxicity of different benzothiazole derivatives, offering a comparative analysis of their efficacy.
Comparative Cytotoxicity of Benzothiazole Derivatives
The cytotoxic activity of benzothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound. The following table summarizes the IC50 values of several benzothiazole derivatives against a panel of human cancer cell lines, providing a clear comparison of their cytotoxic efficacy.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | [1] |
| 4d | C6 (Rat Brain Glioma) | 0.03 | [1] | |
| 2-(4-Aminophenyl)benzothiazoles | T2 | Human Small Cell Lung Carcinoma | Significant Activity | [2] |
| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 | [3] |
| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | [3] | |
| 7e | A549 (Lung Adenocarcinoma) | 0.044 | [3] | |
| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | [3] | |
| Pyridine-based Derivatives | 31 | ME-180 (Cervical Cancer) | 4.01 | [4] |
| Thiourea Derivatives | 3 | U-937 (Histiocytic Lymphoma) | 16.23 ± 0.81 | |
| Imidazo[2,1-b]benzothiazoles | 4 | HepG2, MCF-7, HeLa | Potent Antiproliferative Agent | [4][5] |
| Oxothiazolidine Hybrids | 53 | HeLa (Cervical Cancer) | 9.76 | |
| Ru(III) Complexes | 60 | K-562 (Chronic Myelogenous Leukemia) | 16.21 ± 2.33 | [4] |
| 60 | KE-37 (T-cell Leukemia) | 7.74 ± 2.50 | [4] | |
| General Derivatives | 6b | MCF-7 (Breast Cancer) | 5.15 | [6] |
| 4 | MCF-7 (Breast Cancer) | 8.64 | [6] | |
| 5c | MCF-7 (Breast Cancer) | 7.39 | [6] | |
| 5d | MCF-7 (Breast Cancer) | 7.56 | [6] | |
| 2-Substituted Derivatives | 4a | PANC-1 (Pancreatic Cancer) | 27 ± 0.24 | [7] |
| 4b | PANC-1 (Pancreatic Cancer) | 35 ± 0.51 | [7] |
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
MTT Assay Protocol for Cytotoxicity Testing
This protocol outlines the key steps for determining the cytotoxic effects of benzothiazole derivatives on cancer cell lines.
1. Cell Seeding:
-
Harvest and count the desired cancer cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the benzothiazole derivatives in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[7][8]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[6][9]
5. Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[6][7][9] A reference wavelength of 620-690 nm can be used to subtract background absorbance.
6. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Signaling Pathways in Benzothiazole-Induced Cytotoxicity
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis.
Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.
This diagram illustrates how certain benzothiazole derivatives can trigger apoptosis. These compounds can activate the tumor suppressor protein p53, which in turn regulates the expression of Bcl-2 family proteins.[10][11][12] This modulation of Bcl-2 family proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, leads to mitochondrial dysfunction.[1][3][5] A key event in this process is the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then activates caspase-9, an initiator caspase, which subsequently activates the executioner caspase, caspase-3.[1] Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis and cell death.[11]
This guide provides a snapshot of the cytotoxic potential of benzothiazole derivatives. The presented data and methodologies offer a foundation for further research and development of this promising class of anticancer agents. The intricate signaling pathways involved highlight the complex interplay between these compounds and cellular machinery, paving the way for the design of more potent and selective cancer therapeutics.
References
- 1. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Nitro-2-benzothiazolesulfonamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Nitro-2-benzothiazolesulfonamide, based on available safety data for structurally similar compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of related compounds, including 6-Nitrobenzothiazole, 2-Benzothiazolamine, 6-nitro-, and 2-Mercapto-6-nitrobenzothiazole. It is imperative to consult with a licensed professional waste disposal service for final disposal procedures.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of the potential hazards and to take appropriate safety measures. Based on data from related nitrobenzothiazole compounds, this substance should be handled with caution.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level exposures, use type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Engineering Controls:
-
Use in a well-ventilated area, preferably under a chemical fume hood, to minimize dust and aerosol formation.[1]
-
Ensure appropriate exhaust ventilation is available where dust is formed.[1]
Hazard Identification and Data Summary
The following table summarizes the hazard classifications for compounds structurally similar to this compound. It is prudent to assume that this compound may exhibit similar hazardous properties.
| Hazard Classification | Description | Source Compounds |
| Skin Irritation (Category 2) | Causes skin irritation.[1][3] | 6-Nitrobenzothiazole, 2-Benzothiazolamine, 6-nitro- |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][2][3] | 6-Nitrobenzothiazole, 2-Benzothiazolamine, 6-nitro- |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | 6-Nitrobenzothiazole, 2-Benzothiazolamine, 6-nitro- |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[2][3] | 2-Benzothiazolamine, 6-nitro- |
| Acute Dermal Toxicity (Category 4) | Harmful in contact with skin.[2][3] | 2-Benzothiazolamine, 6-nitro- |
| Acute Inhalation Toxicity (Category 4) | Harmful if inhaled.[2][3] | 2-Benzothiazolamine, 6-nitro- |
| Aquatic Hazard (Short-term, Category 3) | Harmful to aquatic life.[4] | A related nitro compound |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves professional waste management services. The following steps provide a general workflow for its disposal.
-
Collection and Storage of Waste:
-
Collect surplus and non-recyclable this compound in a suitable, closed container.[1]
-
Label the container clearly with the chemical name and hazard information.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
-
Contacting a Licensed Disposal Company:
-
Recommended Disposal Method:
-
Environmental Precautions:
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide, based on the best available data for similar compounds, provides a robust framework for the safe disposal of this compound. By adhering to these procedures and consulting with certified professionals, laboratories can maintain a safe working environment and ensure regulatory compliance.
References
Navigating the Safe Handling of 6-Nitro-2-benzothiazolesulfonamide: A Comprehensive Guide
Essential safety protocols and operational procedures are paramount for the secure handling of 6-Nitro-2-benzothiazolesulfonamide in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), handling, storage, and disposal of this chemical. The following procedures are based on the safety data for structurally similar compounds and are intended to provide a robust framework for safe laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should precede the handling of any chemical. For this compound, the following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat or Chemical-resistant apron | To protect against splashes and spills. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood or when dust may be generated. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within reach.
Handling the Chemical
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Transferring the Chemical:
-
Carefully open the container within the chemical fume hood.
-
Use a spatula or other appropriate tool to transfer the desired amount of the solid.
-
Avoid creating dust. If dust is generated, use a respirator.
-
-
After Handling:
-
Thoroughly wash hands with soap and water after removing gloves.
-
Clean all equipment used in the process.
-
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.
-
Incompatible Materials: Segregate from strong oxidizing agents and strong acids.
Spill Cleanup
-
Evacuate: In case of a large spill, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a damp cloth to wipe the area after the solid is removed.
-
Dispose: Place all contaminated materials, including the damp cloth and any used PPE, into a designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused chemicals, contaminated PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.[1] One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram outlines the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
